4-Nitrophenyl a-D-glucopyranoside
Description
RN given refers to (alpha)-anomer; see also (beta)-anomers: 29857-05-4, 2492-87-7; cpd with unspecified anomer: 5779-46-4
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-ZIQFBCGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031992 | |
| Record name | 4-Nitrophenyl alpha-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3767-28-0 | |
| Record name | p-Nitrophenyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3767-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl alpha-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003767280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl alpha-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl α-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Enzymatic Cleavage of 4-Nitrophenyl α-D-glucopyranoside: A Deep Dive into its Mechanism and Measurement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The enzymatic cleavage of 4-Nitrophenyl α-D-glucopyranoside (pNPG) is a cornerstone reaction in the study of α-glucosidases, a class of enzymes crucial in carbohydrate metabolism and a key target in the management of type 2 diabetes. This technical guide provides a comprehensive overview of the catalytic mechanism, detailed experimental protocols for enzyme activity and inhibition assays, and a compilation of kinetic data.
The Core Mechanism: A Retaining Double Displacement Reaction
The enzymatic hydrolysis of pNPG by α-glucosidase is a classic example of a retaining mechanism, which occurs through a two-step double displacement reaction. This process involves the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate, ultimately releasing α-D-glucose and the chromogenic product, 4-nitrophenol (B140041) (pNP). The yellow color of the p-nitrophenolate ion under alkaline conditions allows for convenient spectrophotometric monitoring of the reaction.[1][2][3]
The key players in the enzyme's active site are two conserved carboxylic acid residues, typically an aspartate (Asp) and a glutamate (B1630785) (Glu).[4] One residue acts as a nucleophile, while the other functions as a general acid/base catalyst.
The catalytic cycle can be broken down into two main stages:
-
Glycosylation: The process is initiated by the nucleophilic attack of the deprotonated carboxylate group of the catalytic nucleophile (e.g., Aspartate) on the anomeric carbon of the pNPG substrate. Concurrently, the general acid/base catalyst (e.g., Glutamate) protonates the glycosidic oxygen, facilitating the departure of the 4-nitrophenolate (B89219) leaving group. This results in the formation of a covalent α-glycosyl-enzyme intermediate.[4]
-
Deglycosylation: A water molecule then enters the active site. The general acid/base catalyst, now acting as a general base, deprotonates the water molecule, activating it for a nucleophilic attack on the anomeric carbon of the glycosyl-enzyme intermediate. This attack leads to the cleavage of the covalent bond between the glucose moiety and the catalytic nucleophile, releasing α-D-glucose with a retained anomeric configuration. The catalytic residues are regenerated to their initial protonation states, ready for another catalytic cycle.
Quantitative Analysis of Enzyme Activity and Inhibition
The rate of pNPG hydrolysis is readily quantifiable, making it an excellent substrate for determining enzyme kinetics and for screening potential inhibitors.
Kinetic Parameters
The Michaelis-Menten model is commonly used to describe the kinetics of α-glucosidase activity. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Saccharomyces cerevisiae | 0.431 - 3.5 | 7768.25 - 35740.74 | - | 6.8 - 7.0 | 37 |
| Bacillus sp. | 0.73 | - | - | 6.3 | 30 |
| Grape (Vitis vinifera) | 0.7395 | 0.1301 (1/min) | - | - | - |
Note: The wide range of values for S. cerevisiae reflects the variability in experimental conditions reported in different studies. Data compiled from multiple sources.
Inhibition Studies
α-Glucosidase inhibitors are of significant interest in the development of therapeutics for type 2 diabetes. The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | IC50 |
| Acarbose | 817.38 ± 6.27 µM |
| Quercetin | 5.41 µg/mL |
| Quercitrin | 49.69 µg/mL |
| Compound 6k (thiazolidine-2,4-dione derivative) | 5.44 ± 0.13 µM |
Data compiled from various studies on different inhibitors.[5][6]
Experimental Protocols
Precise and reproducible experimental protocols are essential for accurate characterization of α-glucosidase activity and inhibition.
α-Glucosidase Activity Assay
This protocol outlines a standard method for determining α-glucosidase activity using pNPG as a substrate.
Detailed Method:
-
Reagent Preparation:
-
Prepare a 50 mM phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Prepare a 0.1 M sodium carbonate solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of the sodium carbonate solution to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Enzyme activity is calculated based on the amount of p-nitrophenol released, using a molar extinction coefficient for p-nitrophenol.
-
α-Glucosidase Inhibition Assay
This protocol is designed to determine the IC50 value of a potential inhibitor.
Detailed Method:
-
Reagent Preparation:
-
Prepare reagents as described in the activity assay protocol.
-
Prepare a stock solution of the test inhibitor and perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the inhibitor solution at various concentrations to the respective wells.
-
Add 20 µL of the α-glucosidase solution (0.1 U/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the pNPG solution (5 mM).
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
-
Measurement and Calculation:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the reaction without the inhibitor and Asample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][7][8]
-
This comprehensive guide provides the foundational knowledge and practical protocols for studying the enzymatic cleavage of 4-Nitrophenyl α-D-glucopyranoside. A thorough understanding of this model system is invaluable for researchers in enzymology, drug discovery, and biotechnology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. goldbio.com [goldbio.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 1416317 - Inhibition of alpha-glucosidase (unknown origin) using p-nitrophenyl alpha-D-glucopyranoside as substrate preincubated for 15 mins followed by substrate addition measured after 30 mins by spectrophotometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. protocols.io [protocols.io]
An In-depth Technical Guide to 4-Nitrophenyl α-D-glucopyranoside in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl α-D-glucopyranoside (pNPG) is a widely utilized chromogenic substrate in biochemistry for the determination of α-glucosidase activity.[1][2][3][4] Its application is crucial in various research areas, particularly in the screening of α-glucosidase inhibitors, which are of significant interest in the development of therapeutics for type 2 diabetes. This guide provides a comprehensive overview of the principles, protocols, and data associated with the use of pNPG in α-glucosidase assays.
Principle of the Chromogenic Assay
The utility of pNPG as a substrate lies in its enzymatic cleavage by α-glucosidase. The reaction yields α-D-glucose and 4-nitrophenol (B140041) (pNP).[5] While pNPG and glucose are colorless, the product, 4-nitrophenol, imparts a yellow color in alkaline solutions, which can be quantified spectrophotometrically.[2][5] The intensity of the yellow color, measured by the absorbance, is directly proportional to the amount of 4-nitrophenol produced and, consequently, to the α-glucosidase activity. The reaction is typically stopped by the addition of a basic solution, such as sodium carbonate or sodium hydroxide, which also serves to develop the yellow color of the 4-nitrophenolate (B89219) ion.[6]
The enzymatic reaction and the subsequent color development can be visualized as a two-step process. First, the α-glucosidase enzyme catalyzes the hydrolysis of pNPG. The second step involves the ionization of the liberated 4-nitrophenol under alkaline conditions to form the 4-nitrophenolate ion, which is the chromophore that is detected.
Quantitative Data Summary
The following table summarizes key quantitative parameters for α-glucosidase assays using pNPG. These values can vary depending on the source of the enzyme (e.g., yeast, bacterial, mammalian) and specific assay conditions.
| Parameter | Value | Conditions |
| Optimal pH for Enzymatic Activity | 6.0 - 7.0 | Varies with enzyme source; typically phosphate (B84403) buffer is used.[5][6] |
| Michaelis Constant (Km) | 0.73 mM | For Aspergillus niger α-glucosidase at 30°C in 50 mM Potassium phosphate buffer (pH 6.3).[6] |
| Wavelength of Max. Absorbance (λmax) for 4-nitrophenol | 400 - 405 nm | In alkaline solution (e.g., 0.2 M Na2CO3 or 0.01 M NaOH).[5][6][7] |
| Molar Extinction Coefficient (ε) of 4-nitrophenol | ~18,380 M-1cm-1 | At 400 nm in 0.01 M NaOH (pH 10.2).[8] |
| Assay Temperature | 30 - 37°C | The specific temperature is often optimized for the enzyme being studied.[5][6] |
Detailed Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol provides a standard methodology for assessing the inhibitory activity of a test compound against yeast α-glucosidase.
1. Reagents and Materials:
-
Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)
-
4-Nitrophenyl α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (B1664774) (positive control)
-
Sodium carbonate (Na2CO3), 0.2 M
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare serial dilutions of the test compound and acarbose at various concentrations.
-
-
Assay in 96-Well Plate:
-
Add 40 µL of 0.5 U/mL α-glucosidase solution to each well.
-
Add 20 µL of the test compound solution (or acarbose for positive control, and solvent for negative control) to the respective wells.
-
Initiate the enzymatic reaction by adding 40 µL of 5 mM pNPG solution to each well.[9]
-
-
Termination of Reaction and Measurement:
3. Calculation of Inhibition:
The percentage of α-glucosidase inhibition is calculated using the following formula:
Inhibition (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the well with the enzyme and solvent (without the inhibitor).
-
A_sample is the absorbance of the well with the enzyme and the test compound.
The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations: Diagrams of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key processes involved in the use of pNPG.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. goldbio.com [goldbio.com]
- 3. 4-NITROPHENYL-ALPHA-D-GLUCOPYRANOSIDE | 3767-28-0 [chemicalbook.com]
- 4. 4-Nitrophenyl-alpha-D-glucopyranoside Oligosaccharide | Megazyme [megazyme.com]
- 5. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nipro.co.jp [nipro.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. chromogenic, ≥99%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2.8. Assay for α-Glucosidase Inhibition [bio-protocol.org]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
The Chromogenic Substrate 4-Nitrophenyl α-D-glucopyranoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and applications of 4-Nitrophenyl α-D-glucopyranoside (α-PNPG), a widely used chromogenic substrate in biochemical and diagnostic assays.
Core Properties of 4-Nitrophenyl α-D-glucopyranoside (α-PNPG)
4-Nitrophenyl α-D-glucopyranoside is a synthetic glycoside that serves as a key tool for the detection and quantification of α-D-glucosidase activity.[1][2][3] Its utility lies in its chromogenic nature; the substrate itself is colorless, but its enzymatic hydrolysis yields a yellow-colored product, 4-nitrophenol (B140041) (pNP), which can be easily measured spectrophotometrically.[1][4] This property makes it an invaluable reagent for studying enzyme kinetics, screening for enzyme inhibitors, and developing diagnostic assays.[5]
Physicochemical Properties
A summary of the key physicochemical properties of α-PNPG is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₁₅NO₈ |
| Molecular Weight | 301.25 g/mol [6] |
| CAS Number | 3767-28-0[6] |
| Appearance | Off-white to light yellow crystalline powder[6] |
| Melting Point | 210-216 °C[6] |
| Solubility | Soluble in water, warm ethanol, and methanol.[6] Also soluble in DMF and DMSO. |
| Storage Conditions | -20°C, protected from light.[1][3] |
Mechanism of Action
The fundamental principle behind the use of α-PNPG lies in its specific recognition and cleavage by α-glucosidase. The enzyme catalyzes the hydrolysis of the α-glycosidic bond linking the glucose molecule to the 4-nitrophenyl group. This reaction releases glucose and 4-nitrophenol. In an alkaline solution, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a strong absorbance at approximately 400-405 nm, imparting a yellow color to the solution.[2] The intensity of the color is directly proportional to the amount of 4-nitrophenol produced, which in turn is a measure of the α-glucosidase activity.
Figure 1: Enzymatic reaction of α-PNPG hydrolysis.
Quantitative Data
The efficiency of α-PNPG as a substrate is characterized by its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These values can vary depending on the source of the α-glucosidase and the assay conditions.
Molar Extinction Coefficient of 4-Nitrophenol
Accurate quantification of enzyme activity relies on the molar extinction coefficient (ε) of the product, 4-nitrophenol.
| Compound | Wavelength (nm) | pH | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 4-Nitrophenol | 400 | 10.2 (0.01 M NaOH) | ~18,380 |
Kinetic Parameters of α-Glucosidase with α-PNPG
The following table summarizes the reported Kₘ and Vₘₐₓ values for α-glucosidase from various sources with α-PNPG as the substrate. It is important to note that direct comparison should be made with caution due to variations in experimental conditions.
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Assay Conditions |
| Saccharomyces cerevisiae (Yeast) | 0.73 | Not specified | 50 mM Potassium phosphate (B84403) buffer, pH 6.3, 30°C |
| Bacterial (coupled assay) | Not directly specified for α-glucosidase | Not applicable | 50 mM HEPES, pH 7.15, 37°C |
Experimental Protocols
The following section provides a detailed methodology for a typical α-glucosidase assay using α-PNPG. This protocol can be adapted for various applications, including enzyme characterization and inhibitor screening.
Reagents and Materials
-
α-Glucosidase: From a source of interest (e.g., Saccharomyces cerevisiae).
-
4-Nitrophenyl α-D-glucopyranoside (α-PNPG): Substrate solution (e.g., 5 mM in buffer).
-
Buffer: 0.1 M Phosphate buffer (pH 6.8).
-
Stopping Reagent: 0.1 M Sodium carbonate (Na₂CO₃) solution.
-
Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm.
-
96-well microplates or cuvettes.
-
Incubator or water bath.
Assay Procedure
-
Preparation of Reagents:
-
Prepare the phosphate buffer and dissolve the α-glucosidase enzyme to the desired concentration.
-
Prepare the α-PNPG substrate solution in the same buffer.
-
Prepare the sodium carbonate stopping reagent.
-
-
Enzyme Reaction:
-
To each well of a 96-well plate, add a specific volume of the enzyme solution (e.g., 50 µL).
-
For inhibitor screening, pre-incubate the enzyme with the test compound for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific volume of the α-PNPG solution (e.g., 50 µL) to each well.
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding a specific volume of the sodium carbonate solution (e.g., 100 µL) to each well. The alkaline pH will stop the enzymatic reaction and induce the yellow color of the 4-nitrophenolate ion.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Controls:
-
Blank: Contains all reagents except the enzyme, to correct for non-enzymatic hydrolysis of the substrate.
-
Negative Control: Contains all reagents except the test inhibitor, to determine the maximum enzyme activity.
-
Calculation of Enzyme Activity
The rate of the reaction can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₄₀₅ / min) * (Total reaction volume) / (ε * Path length * Enzyme volume)
Where:
-
ΔA₄₀₅ is the change in absorbance at 405 nm.
-
ε is the molar extinction coefficient of 4-nitrophenol.
-
The path length is typically 1 cm for a standard cuvette or can be determined for a microplate.
For inhibitor screening, the percentage of inhibition can be calculated as:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance in the presence of the test inhibitor.
Figure 2: General experimental workflow for an α-PNPG-based α-glucosidase assay.
Applications in Research and Drug Development
The chromogenic properties of α-PNPG make it a versatile tool with numerous applications:
-
Enzyme Kinetics and Characterization: It is routinely used to determine the kinetic parameters (Kₘ and Vₘₐₓ) of α-glucosidases from various sources.[5]
-
High-Throughput Screening (HTS) for Inhibitors: The simplicity and reliability of the α-PNPG assay make it ideal for screening large libraries of compounds for potential α-glucosidase inhibitors, which are of interest in the development of therapeutics for diabetes and other metabolic disorders.
-
Diagnostics: The assay can be adapted for the diagnosis of diseases associated with abnormal α-glucosidase activity.
-
Biochemical Research: It is employed in fundamental research to study carbohydrate metabolism and the role of α-glucosidases in various biological processes.[5]
References
The Kinetics of 4-Nitrophenyl α-D-glucopyranoside Hydrolysis: A Technical Guide for Researchers
An In-depth Examination of the Enzymatic Breakdown of a Key Chromogenic Substrate for α-Glucosidase
This technical guide provides a comprehensive overview of the kinetics of 4-Nitrophenyl α-D-glucopyranoside (pNPG) hydrolysis, a fundamental reaction for the study of α-glucosidases. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative kinetic parameters, detailed experimental methodologies, and the broader physiological context of this enzymatic process.
Introduction
4-Nitrophenyl α-D-glucopyranoside (pNPG) is a widely utilized chromogenic substrate for the assay of α-glucosidase (EC 3.2.1.20) activity.[1][2] The enzymatic hydrolysis of the glycosidic bond in pNPG releases 4-nitrophenol (B140041) (pNP), a yellow-colored product that can be quantified spectrophotometrically, typically at a wavelength of 400-405 nm.[3] This straightforward and sensitive assay is crucial for determining the kinetic properties of α-glucosidases and for screening potential inhibitors of these enzymes, which are significant targets in the management of type 2 diabetes mellitus.[4][5]
α-Glucosidases are exoglycosidases that catalyze the cleavage of the terminal, non-reducing α-1,4-linked glucose residues from various carbohydrate substrates. In humans, these enzymes are found in the brush border of the small intestine and are responsible for the final step in the digestion of carbohydrates. Inhibition of intestinal α-glucosidases delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.[4][5]
This guide will explore the Michaelis-Menten kinetics of pNPG hydrolysis by α-glucosidases from various sources, provide detailed experimental protocols for kinetic and inhibition studies, and illustrate the enzymatic mechanism and its relevance to glucose metabolism.
Quantitative Kinetic Data
The kinetic parameters of α-glucosidase-mediated pNPG hydrolysis vary depending on the enzyme source, purity, and assay conditions such as pH and temperature. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. A compilation of these parameters from various studies is presented below.
Michaelis-Menten Kinetic Parameters for pNPG Hydrolysis by α-Glucosidases
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| Saccharomyces cerevisiae | 3.5 | 35,740.74 | - | [6] |
| Saccharomyces cerevisiae | 0.431 | 7,768.25 | - | [6] |
| Saccharomyces cerevisiae | 4.0 | 12,062.50 | - | [6] |
| Aspergillus niger | - | - | - | [7][8] |
| Bacillus sp. AHU2216 | - | - | - | [9] |
| Unspecified | 0.73 | - | - | [10] |
Note: '-' indicates data not specified in the cited source. Vmax and kcat values are highly dependent on enzyme concentration and purity, leading to variability in reported values.
Inhibition Constants for α-Glucosidase Inhibitors with pNPG as Substrate
The study of α-glucosidase inhibitors is a major focus of diabetes research. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Inhibitor | Enzyme Source | Inhibition Type | Ki | IC₅₀ | Reference |
| Fisetin | Saccharomyces cerevisiae | Non-competitive | 0.01065 mM | 4.099 x 10⁻⁴ mM | [1] |
| Hypericin | Saccharomyces cerevisiae | Competitive | 9.4 mg/L | 4.66 ± 0.27 mg/L | [11] |
| Acarbose | Saccharomyces cerevisiae | Competitive | 40.6 mg/L | 863 ± 49 mg/L | [11] |
| Acarbose | Ziziphus jujuba extract | - | 0.333 mg/cm³ | - | [12] |
| Ziziphus jujuba extract | Saccharomyces cerevisiae | Mixed | 1.463 mg/cm³ | - | [12] |
| Luteolin-7-O-glucoside | Pepper leaves | - | - | 15 µM | [4] |
| Grape seed extract | Unspecified | - | - | 1.2 ± 0.2 µg/mL | [4] |
| Green tea extract | Unspecified | - | - | 0.5 ± 0.1 µg/mL | [4] |
Note: IC₅₀ values are dependent on substrate concentration, while Ki provides a more absolute measure of inhibitory potency.
Experimental Protocols
Accurate determination of the kinetic parameters for pNPG hydrolysis requires carefully designed and executed experiments. Below are detailed methodologies for key experiments.
Standard α-Glucosidase Activity Assay
This protocol outlines the measurement of α-glucosidase activity using pNPG.
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8): Prepare solutions of 0.1 M monobasic and dibasic potassium phosphate. Mix to achieve the desired pH.
-
α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in cold phosphate buffer to a final concentration of 0.15-0.3 units/mL. Prepare this solution fresh before use.
-
pNPG Substrate Solution (10 mM): Dissolve 4-Nitrophenyl α-D-glucopyranoside in phosphate buffer.
-
Stop Solution (0.1 M Sodium Carbonate): Dissolve sodium carbonate in deionized water.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add 125 µL of phosphate buffer and 20 µL of the test sample (or buffer for control).
-
Add 5 µL of the α-glucosidase solution and incubate at 37°C for 15 minutes.[13]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.[13]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a volume of the stop solution (e.g., 50-100 µL).
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader or spectrophotometer.[6]
-
-
Calculation of Enzyme Activity:
-
The rate of the reaction is determined by the change in absorbance over time. The concentration of p-nitrophenol can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at the specific pH of the final solution.
-
Determination of Km and Vmax
To determine the Michaelis-Menten constants, the initial velocity of the reaction is measured at various concentrations of the substrate, pNPG.
-
Procedure:
-
Follow the standard α-glucosidase activity assay protocol, but vary the concentration of the pNPG substrate solution (e.g., from 0.1 to 1.2 mM).[6]
-
Keep the enzyme concentration constant.
-
Measure the initial reaction velocity (initial rate of change in absorbance) for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]).
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V vs. 1/[S]), to determine Km and Vmax from the x- and y-intercepts, respectively.[13]
-
α-Glucosidase Inhibition Assay and Determination of Ki
This protocol is used to assess the inhibitory potential of a compound and to determine its mode of inhibition.
-
Procedure:
-
Perform the α-glucosidase activity assay with a fixed concentration of enzyme and varying concentrations of the pNPG substrate.
-
Repeat the assay in the presence of several different fixed concentrations of the inhibitor.
-
Measure the initial velocities for all conditions.
-
-
Data Analysis:
-
Construct Lineweaver-Burk plots for the uninhibited reaction and for each inhibitor concentration.
-
The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
The inhibition constant (Ki) can be determined from secondary plots, such as a plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration for competitive inhibition, or the y-intercept versus the inhibitor concentration for non-competitive inhibition.[11]
-
Mandatory Visualization
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining kinetic parameters of α-glucosidase.
Catalytic Mechanism of α-Glucosidase
References
- 1. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. oamjms.eu [oamjms.eu]
- 4. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 7. Classification of some alpha-glucosidases and alpha-xylosidases on the basis of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nipro.co.jp [nipro.co.jp]
- 11. Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
The Use of 4-Nitrophenyl α-D-glucopyranoside in α-Glucosidase Activity Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental principles and practical applications of using 4-Nitrophenyl α-D-glucopyranoside (pNPG) for the determination of α-glucosidase activity. This chromogenic substrate is a cornerstone in the fields of biochemistry and drug discovery, particularly in the screening of inhibitors for conditions such as type 2 diabetes.
Core Principles of the α-Glucosidase Assay Using pNPG
The assay for α-glucosidase activity using pNPG is a widely adopted colorimetric method. The fundamental principle lies in the enzymatic hydrolysis of the colorless substrate, pNPG, by α-glucosidase. This reaction yields two products: α-D-glucose and 4-nitrophenol (B140041) (pNP). The latter product, p-nitrophenol, is a chromophore that, particularly under alkaline conditions, develops a distinct yellow color. The intensity of this color is directly proportional to the amount of p-nitrophenol produced and, consequently, to the activity of the α-glucosidase enzyme. The absorbance of the resulting solution is typically measured spectrophotometrically at a wavelength of 400-405 nm.[1][2]
The enzymatic reaction can be summarized as follows:
4-Nitrophenyl α-D-glucopyranoside (colorless) + H₂O ---(α-Glucosidase)--> α-D-Glucose + 4-Nitrophenol (yellow under alkaline conditions)
Enzymatic Reaction Mechanism
α-Glucosidases are retaining glycoside hydrolases that cleave the α-glycosidic bond. The catalytic mechanism is generally a double-displacement reaction involving two key acidic residues in the enzyme's active site: a nucleophile and an acid/base catalyst.[3]
The proposed mechanism involves two steps:
-
Glycosylation: The catalytic nucleophile attacks the anomeric carbon of the pNPG substrate, leading to the formation of a covalent glycosyl-enzyme intermediate. Simultaneously, the acid/base catalyst protonates the glycosidic oxygen, facilitating the departure of the 4-nitrophenolate (B89219) leaving group.
-
Deglycosylation: A water molecule, activated by the deprotonated acid/base catalyst, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This results in the hydrolysis of the intermediate, releasing α-D-glucose and regenerating the free enzyme for subsequent catalytic cycles.
Quantitative Data: Kinetic Parameters of α-Glucosidase with pNPG
The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are crucial parameters for characterizing enzyme kinetics. The following table summarizes these kinetic parameters for α-glucosidase from various sources with pNPG as the substrate. It is important to note that assay conditions such as pH, temperature, and buffer composition can significantly influence these values.
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Assay Conditions |
| Saccharomyces cerevisiae | 0.73 | Not specified | 50 mM Potassium phosphate (B84403) buffer, pH 6.3, 30°C |
| Bacillus sp. AHU2216 | Not specified | Not specified | Details in cited source |
| Deep-sea bacterium Qipengyuania seohaensis SW-135 | 0.2952 ± 0.0322 | 25.41 U/mg | pH 10.0, 45°C |
Experimental Protocols
This section provides a detailed methodology for performing the α-glucosidase activity assay using pNPG.
Reagent Preparation
-
Phosphate Buffer (e.g., 50 mM, pH 6.8): Prepare a stock solution of 50 mM sodium phosphate buffer. Adjust the pH to 6.8 using a pH meter by adding appropriate amounts of monobasic and dibasic sodium phosphate solutions.
-
α-Glucosidase Solution: Prepare a stock solution of α-glucosidase from the desired source (e.g., Saccharomyces cerevisiae) in cold phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the range of 0.1-1.0 U/mL.
-
4-Nitrophenyl α-D-glucopyranoside (pNPG) Solution (Substrate): Prepare a stock solution of pNPG in the phosphate buffer. A common concentration is 5 mM.
-
Stop Solution (e.g., 0.1 M Sodium Carbonate or 2M Glycine, pH 10): Prepare a solution of 0.1 M sodium carbonate (Na₂CO₃) in deionized water. This solution will be used to stop the enzymatic reaction and to develop the yellow color of the p-nitrophenol.
Assay Procedure
-
Reaction Setup: In a 96-well microplate, add the following components in the specified order:
-
Phosphate buffer
-
α-Glucosidase solution
-
(For inhibitor screening) Inhibitor solution or vehicle control.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiation of Reaction: Add the pNPG substrate solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
Controls
-
Blank: Contains all reagents except the enzyme. This is used to correct for the spontaneous hydrolysis of pNPG.
-
Negative Control: Contains all reagents, including the enzyme, but with the solvent used for the inhibitor instead of the inhibitor itself. This represents 100% enzyme activity.
-
Positive Control (for inhibitor screening): A known α-glucosidase inhibitor (e.g., acarbose) should be included to validate the assay.
Calculation of α-Glucosidase Activity and Inhibition
Enzyme Activity: The rate of p-nitrophenol formation can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol (which is pH-dependent), c is the concentration, and l is the path length.
Percentage of Inhibition: For inhibitor screening, the percentage of α-glucosidase inhibition can be calculated using the following formula:
% Inhibition = [ (Absorbance of Negative Control - Absorbance of Sample) / Absorbance of Negative Control ] x 100
IC50 Value Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. It is determined by performing the assay with a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5][6]
Visualizations
Enzymatic Reaction of α-Glucosidase with pNPG
Caption: Enzymatic hydrolysis of pNPG by α-glucosidase.
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: A typical workflow for an α-glucosidase inhibition assay.
Logical Relationship for Inhibitor Screening
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Structure and Function Insight of the α-Glucosidase QsGH13 From Qipengyuania seohaensis sp. SW-135 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Nitrophenyl α-D-glucopyranoside for Researchers and Drug Development Professionals
Introduction: 4-Nitrophenyl α-D-glucopyranoside (pNPG) is a widely utilized chromogenic substrate in biochemical assays, particularly for the determination of α-glucosidase activity.[1][2][3][4] Its application is crucial in the screening of α-glucosidase inhibitors, which are of significant interest in the management of diabetes mellitus. This guide provides an in-depth overview of the physical and chemical properties of pNPG, detailed experimental protocols for its use, and a visualization of the enzymatic reaction workflow.
Core Physical and Chemical Properties
4-Nitrophenyl α-D-glucopyranoside is a white to light yellow crystalline powder.[5] Key identifiers and properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3767-28-0[6][7] |
| Molecular Formula | C₁₂H₁₅NO₈[6][7] |
| Molecular Weight | 301.25 g/mol [5] |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol[6] |
| InChI Key | IFBHRQDFSNCLOZ-ZIQFBCGOSA-N[6][8] |
| SMILES | OC[C@H]1O--INVALID-LINK--=O)C=C2">C@H--INVALID-LINK----INVALID-LINK--[C@@H]1O[6][8] |
| EC Number | 223-189-3 |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 209-213 °C[8], 210-216 °C[5] |
| Optical Rotation | +210° to +220°[7], +216° ±6° (c=0.5 in Water)[6] |
| Purity | ≥98%[7], ≥99%[8] |
| Appearance | White to cream crystalline powder[7][9] |
| Storage Temperature | -20°C[7][8] |
Table 3: Solubility Data
| Solvent | Solubility |
| Water | Soluble[1][7] |
| Methanol | 20 mg/mL, clear to very slightly hazy, colorless to greenish-yellow[8] |
| Warm Ethanol | Soluble[1][5] |
| DMF | 10 mg/mL[10] |
| DMSO | 10 mg/mL[10] |
| PBS (pH 7.2) | 0.3 mg/mL[10] |
Chemical Reactivity and Applications
The primary utility of 4-Nitrophenyl α-D-glucopyranoside lies in its role as a chromogenic substrate. In the presence of α-glucosidase, the glycosidic bond is hydrolyzed, releasing α-D-glucose and 4-nitrophenol (B140041).[11] The released 4-nitrophenol, under alkaline conditions, forms the 4-nitrophenolate (B89219) ion, which imparts a distinct yellow color that can be quantified spectrophotometrically at approximately 400-405 nm.[3][10] This reaction forms the basis of a simple and reliable assay for measuring α-glucosidase activity and for screening potential inhibitors.[1][9] Beyond its use with α-glucosidase, pNPG also serves as a substrate for glucansucrases.[9][10]
The hydrolysis of pNPG is pH-dependent and can proceed through different mechanisms, including specific acid-catalyzed hydrolysis at low pH and bimolecular nucleophilic substitution under mildly basic conditions.
Experimental Protocol: α-Glucosidase Activity Assay
This section details a standard methodology for determining α-glucosidase activity using pNPG as a substrate.
Principle:
The enzyme α-glucosidase catalyzes the hydrolysis of 4-Nitrophenyl α-D-glucopyranoside to α-D-glucose and 4-nitrophenol. The rate of 4-nitrophenol formation is directly proportional to the enzyme activity and is measured by monitoring the increase in absorbance at 400 nm.[11]
Reagents:
-
Potassium Phosphate (B84403) Buffer (67 mM, pH 6.8 at 37°C): Prepare by dissolving the appropriate amount of monobasic potassium phosphate in deionized water and adjusting the pH with 1 M NaOH.[11]
-
4-Nitrophenyl α-D-glucopyranoside (pNPG) Solution (10 mM): Dissolve pNPG in deionized water.[11]
-
α-Glucosidase Enzyme Solution: Prepare a solution of the enzyme in a suitable buffer (e.g., phosphate buffer) to a concentration of 0.15 - 0.3 units/mL immediately before use.[11]
-
Sodium Carbonate (Na₂CO₃) Solution (100 mM): Prepare in deionized water to be used as a stop solution.[11]
Procedure:
-
Pipette 5.00 mL of the Potassium Phosphate Buffer into both a "Test" and a "Blank" tube.
-
Add 0.20 mL of the α-Glucosidase Enzyme Solution to the "Test" tube. Add 0.20 mL of deionized water to the "Blank" tube.
-
Equilibrate both tubes to 37°C.
-
To initiate the reaction, add 0.50 mL of the pNPG solution to both tubes, mix by inversion, and incubate for exactly 20 minutes at 37°C.[11]
-
To stop the reaction, add 2.00 mL of the Sodium Carbonate Solution to both tubes and mix by inversion.[11]
-
Measure the absorbance of both the "Test" and "Blank" solutions at 400 nm using a spectrophotometer. The millimolar extinction coefficient of 4-nitrophenol at this wavelength is approximately 18.3.[11]
Calculation of Enzyme Activity:
The enzyme activity can be calculated using the Beer-Lambert law, taking into account the extinction coefficient of 4-nitrophenol, the reaction time, and the volume of the enzyme solution used. One unit of α-glucosidase activity is defined as the amount of enzyme that liberates 1.0 µmole of 4-nitrophenol from pNPG per minute at pH 6.8 and 37°C.
Visualizing the Workflow
The following diagrams illustrate the enzymatic reaction of 4-Nitrophenyl α-D-glucopyranoside and the experimental workflow for the α-glucosidase assay.
Caption: Enzymatic hydrolysis of 4-Nitrophenyl α-D-glucopyranoside.
Caption: Experimental workflow for the α-glucosidase assay.
References
- 1. 4-NITROPHENYL-ALPHA-D-GLUCOPYRANOSIDE | 3767-28-0 [chemicalbook.com]
- 2. 4-Nitrophenyl-alpha-D-glucopyranoside Oligosaccharide | Megazyme [megazyme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]
- 6. 4-Nitrophenyl-alpha-D-glucopyranoside, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. rpicorp.com [rpicorp.com]
- 8. chromogenic, ≥99%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-NITROPHENYL-ALPHA-D-GLUCOPYRANOSIDE | 3767-28-0 [amp.chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Molar Extinction Coefficient of p-Nitrophenol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molar extinction coefficient of p-nitrophenol (pNP), a critical parameter in various biochemical assays, particularly those involving the substrate 4-nitrophenyl α-D-glucopyranoside. This document outlines the pH-dependent spectral properties of pNP, presents a detailed experimental protocol for the determination of its molar extinction coefficient, and offers a structured summary of relevant quantitative data.
Introduction
4-Nitrophenyl α-D-glucopyranoside (pNPG) is a widely used chromogenic substrate for assaying the activity of α-glucosidases and other related enzymes.[1][2][3] The enzymatic hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.[4] The concentration of the released p-nitrophenol is directly proportional to the enzyme's activity. Accurate determination of p-nitrophenol concentration is paramount, and this relies on the precise knowledge of its molar extinction coefficient (ε) under specific experimental conditions.
The absorbance of p-nitrophenol is highly dependent on the pH of the solution.[5][6] In its undissociated (acidic) form, p-nitrophenol is colorless and exhibits a maximum absorbance at approximately 317-320 nm.[7][8] In its ionized form (p-nitrophenolate), which is predominant in alkaline conditions, it is yellow and has a maximum absorbance around 400-405 nm.[7][8] This pH-dependent shift in absorbance is due to the dissociation of the phenolic proton.
Quantitative Data: Molar Extinction Coefficient of p-Nitrophenol
The molar extinction coefficient of p-nitrophenol is a constant for a given substance at a specific wavelength and under defined conditions (e.g., pH, temperature). It is a crucial factor in the Beer-Lambert law (A = εcl), which relates absorbance (A) to concentration (c) and the path length of the cuvette (l).[7] The following table summarizes the molar extinction coefficient of p-nitrophenol under various conditions as reported in the literature.
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Wavelength (nm) | pH | Additional Conditions |
| 18,380 | 400 | 10.2 | 0.01 M NaOH |
| 17,500 | 400 | 9-10 | Not specified |
| 18,000 | 405 | Not specified | Reaction quenched with 1 N NaOH |
| 16,000 | 405 | Not specified | Reaction quenched with 0.5 M EDTA |
| 17,000 | 400 | Not specified | 0.10 M sodium carbonate |
| 4,800 - 5,820 | Not specified | 7 | Various experimental determinations |
| 11,980 - 15,750 | Not specified | 8 | Various experimental determinations |
| 14,790 - 18,180 | Not specified | 9 | Various experimental determinations |
Experimental Protocol: Determination of the Molar Extinction Coefficient of p-Nitrophenol
This protocol provides a detailed methodology for the experimental determination of the molar extinction coefficient of p-nitrophenol at 405 nm under alkaline conditions.
Materials:
-
p-Nitrophenol (pNP)
-
Sodium carbonate (Na₂CO₃)
-
Spectrophotometer
-
Calibrated micropipettes
-
Volumetric flasks
-
Cuvettes (1 cm path length)
-
Distilled or deionized water
Procedure:
-
Preparation of a 0.1 M Sodium Carbonate Solution (pH ~11):
-
Dissolve 10.6 g of sodium carbonate in distilled water and make up the volume to 1 L in a volumetric flask. This solution will be used as the diluent and blank.
-
-
Preparation of a p-Nitrophenol Stock Solution (e.g., 1 mM):
-
Accurately weigh the required amount of p-nitrophenol. The molecular weight of p-nitrophenol is 139.11 g/mol . For a 1 mM solution, dissolve 13.91 mg in 100 mL of the 0.1 M sodium carbonate solution.
-
-
Preparation of Standard Dilutions:
-
Prepare a series of standard dilutions of p-nitrophenol from the stock solution using the 0.1 M sodium carbonate solution as the diluent. A typical concentration range would be from 10 µM to 100 µM.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 405 nm.
-
Use the 0.1 M sodium carbonate solution to zero the spectrophotometer (as a blank).
-
Measure the absorbance of each standard dilution in a 1 cm cuvette.
-
-
Data Analysis:
-
Plot a graph of absorbance (A) on the y-axis against the concentration (c) of p-nitrophenol in mol/L on the x-axis.
-
According to the Beer-Lambert law (A = εcl), the plot should be a straight line passing through the origin.
-
The molar extinction coefficient (ε) is the slope of this line. The slope can be calculated using linear regression analysis.[9]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the molar extinction coefficient of p-nitrophenol.
Caption: Workflow for determining the p-nitrophenol molar extinction coefficient.
Signaling Pathway Context: Enzymatic Assay
In the context of an α-glucosidase assay using 4-nitrophenyl α-D-glucopyranoside, the "signaling pathway" is a direct enzymatic reaction. The substrate, pNPG, binds to the active site of the α-glucosidase enzyme. The enzyme then catalyzes the hydrolysis of the glycosidic bond, releasing glucose and p-nitrophenol. The production of p-nitrophenol is the detectable signal.
Caption: Enzymatic hydrolysis of pNPG by α-glucosidase.
Conclusion
The accurate determination of the molar extinction coefficient of p-nitrophenol is fundamental for the reliable quantification of enzyme activity in assays utilizing 4-nitrophenyl α-D-glucopyranoside and other similar p-nitrophenyl-based substrates. Given its significant pH-dependent absorbance, it is crucial for researchers to determine or use the appropriate ε value that corresponds to the specific pH of their assay's endpoint measurement. The provided protocol and data serve as a valuable resource for scientists and professionals in the field of drug development and biochemical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromogenic, ≥99%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Nitrophenyl-alpha-D-glucopyranoside Oligosaccharide | Megazyme [megazyme.com]
- 4. caymanchem.com [caymanchem.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. phavi.umcs.pl [phavi.umcs.pl]
- 8. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcsp.org.pk [jcsp.org.pk]
An In-depth Technical Guide to 4-Nitrophenyl α-D-glucopyranoside Powder: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and application of 4-Nitrophenyl α-D-glucopyranoside (pNPG) powder. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and safely utilize this chromogenic substrate in their experimental workflows.
Safety and Handling
4-Nitrophenyl α-D-glucopyranoside is a chemical reagent that requires careful handling to ensure personal safety and maintain experimental integrity. The following information has been compiled from various safety data sheets (SDS).
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Nitrophenyl α-D-glucopyranoside is classified as follows:
-
Skin corrosion/irritation, Category 2: Causes skin irritation.[1]
-
Serious eye damage/eye irritation, Category 2: Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure, Category 3, Respiratory tract irritation: May cause respiratory irritation.[1]
Signal Word: Warning[2]
Hazard Pictogram:
Hazard Statements:
Precautionary Measures and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling pNPG powder, the following precautionary measures and PPE are mandatory:
| Precautionary Category | Recommended Actions |
| Prevention | Avoid breathing dust.[1][3] Wash hands and any exposed skin thoroughly after handling.[1][2] Use only outdoors or in a well-ventilated area.[1][2] Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] |
| Response | If on skin: Wash with plenty of water.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] Take off contaminated clothing and wash it before reuse.[1][2] If inhaled: Remove person to fresh air and keep comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[2] Store locked up.[2] Recommended storage temperature is -20°C.[4][5][6] Protect from light.[6] |
| Disposal | Dispose of contents/container in accordance with licensed collector's sorting instructions.[1] |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling large quantities or in poorly ventilated areas.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately.[1] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms occur. |
Physicochemical Properties and Data
This section provides a summary of the key quantitative data for 4-Nitrophenyl α-D-glucopyranoside.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₅NO₈ | [5][7] |
| Molecular Weight | 301.25 g/mol | [5] |
| CAS Number | 3767-28-0 | [2][5][7] |
| Appearance | White to off-white or light-yellow crystalline powder. | [2][3][8] |
| Purity | ≥98% to ≥99% (assay dependent) | [5][7][8] |
Solubility Data
| Solvent | Solubility | Reference |
| Water | 11.67 mg/mL | [4] |
| Methanol | 20 mg/mL (clear to very slightly hazy, colorless to greenish-yellow) | [5] |
| DMSO | 50 mg/mL (requires sonication; hygroscopic) | [4] |
| DMF | 10 mg/mL | [7] |
| Ethanol | Slightly soluble | [7] |
| PBS (pH 7.2) | 0.3 mg/mL | [7] |
Stability and Storage
| Condition | Stability/Storage Recommendation | Reference |
| Powder | 3 years at -20°C, 2 years at 4°C | [4] |
| In Solvent | 6 months at -80°C, 1 month at -20°C | [4] |
| General Storage | Store at -20°C, protected from light. | [5][6] |
| Shipping | Typically shipped at room temperature. | [7] |
Experimental Protocols and Applications
4-Nitrophenyl α-D-glucopyranoside is primarily used as a chromogenic substrate for α-glucosidases. The enzymatic hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[4][7] This property makes it an invaluable tool for studying enzyme kinetics and for screening potential α-glucosidase inhibitors, which is highly relevant in the research and development of anti-diabetic drugs.
Enzymatic Reaction Mechanism
The core of the assay is the enzymatic cleavage of the glycosidic bond in 4-Nitrophenyl α-D-glucopyranoside by α-glucosidase.
Figure 1: Enzymatic hydrolysis of 4-Nitrophenyl α-D-glucopyranoside.
Protocol for α-Glucosidase Activity Assay
This protocol provides a standard method for determining the activity of α-glucosidase.
Materials:
-
4-Nitrophenyl α-D-glucopyranoside (pNPG)
-
α-Glucosidase enzyme solution
-
Potassium phosphate (B84403) buffer (e.g., 67 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 100 mM)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
-
Incubator set to 37°C
Procedure:
-
Prepare Reagents:
-
Substrate Solution: Prepare a 10 mM solution of pNPG in potassium phosphate buffer.
-
Enzyme Solution: Prepare a solution of α-glucosidase in cold deionized water to a concentration of 0.15-0.3 units/mL immediately before use.
-
Stopping Solution: Prepare a 100 mM solution of sodium carbonate.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 25 µL of the enzyme solution to the test wells. For the blank wells, add 25 µL of buffer instead of the enzyme solution.
-
-
Initiate Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add 25 µL of the pNPG substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Terminate Reaction:
-
Stop the reaction by adding 100 µL of the sodium carbonate solution to each well. The alkaline solution will also enhance the yellow color of the p-nitrophenol product.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculate Activity:
-
Subtract the absorbance of the blank from the absorbance of the test samples.
-
Enzyme activity can be calculated based on the amount of p-nitrophenol released, determined from a standard curve of p-nitrophenol. One unit of α-glucosidase activity is defined as the amount of enzyme that liberates 1.0 µmole of p-nitrophenol per minute under the specified conditions.
-
Protocol for α-Glucosidase Inhibition Assay
This protocol is designed to screen for and characterize potential inhibitors of α-glucosidase, a key target in the development of treatments for type 2 diabetes.
Materials:
-
Same as for the activity assay, with the addition of the test inhibitor compound(s) and a positive control inhibitor (e.g., Acarbose).
Procedure:
-
Prepare Reagents: As in the activity assay. Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO or buffer).
-
Assay Setup:
-
In a 96-well plate, add 25 µL of potassium phosphate buffer.
-
Add 25 µL of the test inhibitor solution at various concentrations to the sample wells.
-
Add 25 µL of the positive control inhibitor to its designated wells.
-
For the enzyme control (100% activity), add 25 µL of the solvent used for the inhibitors.
-
-
Pre-incubation:
-
Add 25 µL of the α-glucosidase enzyme solution to all wells except the blank.
-
Mix and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate and Monitor Reaction:
-
Follow steps 3-7 from the α-Glucosidase Activity Assay protocol.
-
-
Calculate Inhibition:
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the enzyme control (without inhibitor).
-
A_sample is the absorbance of the reaction with the inhibitor.
-
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an α-glucosidase inhibition assay.
Figure 2: Workflow for α-glucosidase inhibition screening assay.
Conclusion
4-Nitrophenyl α-D-glucopyranoside is a robust and reliable substrate for the colorimetric determination of α-glucosidase activity. Adherence to the safety and handling protocols outlined in this guide is paramount for ensuring a safe laboratory environment. The detailed experimental protocols provide a solid foundation for researchers to investigate α-glucosidase kinetics and to discover and characterize novel inhibitors, thereby contributing to advancements in drug development and biochemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. p-Nitrophenyl alpha-D-glucopyranoside, a new substrate for glucansucrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nipro.co.jp [nipro.co.jp]
- 8. researchgate.net [researchgate.net]
The Core Utility of 4-Nitrophenyl α-D-glucopyranoside in Enzyme Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental applications of 4-Nitrophenyl α-D-glucopyranoside (4-NPG), a pivotal chromogenic substrate in enzyme assays. We will delve into its primary use in the characterization of α-glucosidase activity and the screening of potential inhibitors, complete with detailed experimental protocols and quantitative data.
Principle of the 4-NPG-Based Enzyme Assay
4-Nitrophenyl α-D-glucopyranoside is a synthetic substrate widely employed for the determination of α-glucosidase activity. The principle of the assay is straightforward and relies on the enzymatic hydrolysis of 4-NPG. α-Glucosidase cleaves the glycosidic bond in 4-NPG, releasing glucose and 4-nitrophenol (B140041) (p-nitrophenol).[1] While 4-NPG is colorless, the resulting 4-nitrophenol is a chromogenic compound that, under alkaline conditions, exhibits a distinct yellow color.[1][2] The intensity of this color, which is directly proportional to the amount of 4-nitrophenol produced, can be quantified by measuring its absorbance at approximately 400-405 nm.[3][4] This colorimetric measurement allows for a simple and sensitive determination of α-glucosidase activity.
This principle is not only fundamental for measuring the activity of purified or crude enzyme preparations but also forms the basis for high-throughput screening of α-glucosidase inhibitors.[5][6] A reduction in the rate of 4-nitrophenol formation in the presence of a test compound indicates potential inhibitory activity.[1]
Core Applications
The primary applications of 4-NPG in enzyme assays include:
-
Determination of α-Glucosidase Activity: This is the most common application, enabling researchers to quantify the enzymatic activity in various biological samples.[4][5]
-
Enzyme Kinetics: 4-NPG is used to determine key kinetic parameters of α-glucosidase, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
-
Screening for α-Glucosidase Inhibitors: The assay is extensively used in drug discovery to identify and characterize potential inhibitors of α-glucosidase, which are of significant interest for the treatment of type 2 diabetes.[7][8]
-
Characterization of Other Enzymes: Besides α-glucosidase, 4-NPG has also been utilized as a substrate for other enzymes like glucansucrases.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the use of 4-NPG in α-glucosidase assays.
| Parameter | Value | Conditions | Reference(s) |
| Molar Extinction Coefficient of 4-Nitrophenol | ~18,380 M⁻¹cm⁻¹ | 0.01 M NaOH (pH 10.2) at 400 nm | |
| Wavelength for Absorbance Measurement | 400 - 405 nm | Alkaline pH | [3][4][9] |
| Michaelis Constant (Km) for α-Glucosidase | 0.73 mM | 50 mM Potassium phosphate (B84403) buffer, pH 6.3, at 30 °C | [10] |
Detailed Experimental Protocols
Standard α-Glucosidase Activity Assay
This protocol outlines a typical procedure for measuring α-glucosidase activity using 4-NPG.
Materials:
-
α-Glucosidase enzyme solution
-
4-Nitrophenyl α-D-glucopyranoside (4-NPG) solution (e.g., 20 mM in distilled water)[10]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.3)[10]
-
Stop solution (e.g., 0.2 M Sodium Carbonate)[10]
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing the phosphate buffer and the 4-NPG substrate solution. A common final concentration for 4-NPG is 1.0 mM.[7][9]
-
Pre-incubation: Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 30 °C or 37 °C) for 5 minutes.[9][10]
-
Initiate the Reaction: Add a specific volume of the enzyme solution to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 15-20 minutes) at the chosen temperature.[9][10]
-
Stop the Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate, which raises the pH and denatures the enzyme.[9][10] The alkaline environment also ensures the complete ionization of the released 4-nitrophenol, leading to a stable yellow color.
-
Measure Absorbance: Measure the absorbance of the resulting yellow solution at 400-405 nm.[10][11]
-
Blank and Controls: Prepare a blank sample containing all the components except the enzyme to subtract the background absorbance. A positive control with a known active enzyme and a negative control without the enzyme should also be included.
α-Glucosidase Inhibition Assay
This protocol is adapted for screening potential inhibitors of α-glucosidase.
Materials:
-
Same as the standard activity assay
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., acarbose)
Procedure:
-
Pre-incubation with Inhibitor: In a microplate well, pre-incubate the α-glucosidase enzyme with the test compound (or positive control) in the assay buffer for a specific duration (e.g., 15 minutes) at the assay temperature.[7]
-
Initiate the Reaction: Add the 4-NPG substrate to the enzyme-inhibitor mixture to start the reaction.
-
Incubation: Incubate the reaction for a defined period (e.g., 15-20 minutes) at the assay temperature.[8][9]
-
Stop the Reaction: Add the stop solution to terminate the reaction.
-
Measure Absorbance: Measure the absorbance at 400-405 nm.
-
Calculate Percentage Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Visualizations
The following diagrams illustrate the key processes involved in the application of 4-NPG in enzyme assays.
Figure 1: Enzymatic hydrolysis of 4-NPG by α-glucosidase.
Figure 2: General workflow for an α-glucosidase assay using 4-NPG.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]
- 7. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 1370805 - Inhibition of alpha-glucosidase (unknown origin) using 4-Nitrophenyl-alpha-D-glucopyranoside as substrate incubated foe 5 mins followed by substrate addition measured after 15 mins - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. nipro.co.jp [nipro.co.jp]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for α-Glucosidase Assay Using 4-Nitrophenyl α-D-glucopyranoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Glucosidases are enzymes that catalyze the hydrolysis of the terminal, non-reducing α-1,4-linked glucose residues of oligosaccharides and polysaccharides, releasing α-D-glucose. These enzymes are crucial in various biological processes, including carbohydrate metabolism. In humans, α-glucosidases located in the brush border of the small intestine are responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2] The 4-Nitrophenyl α-D-glucopyranoside (pNPG) based assay is a widely used, simple, and reliable colorimetric method for determining α-glucosidase activity and for screening potential inhibitors.[1][3][4][5][6][7]
Assay Principle
The assay is based on the enzymatic hydrolysis of the synthetic substrate 4-Nitrophenyl α-D-glucopyranoside (pNPG) by α-glucosidase. This reaction produces α-D-glucose and 4-nitrophenol (B140041) (pNP).[8] The released p-nitrophenol is a chromogenic compound that has a yellow color in alkaline solution and can be quantified by measuring its absorbance at a wavelength of 400-405 nm.[1][8][9] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and thus to the α-glucosidase activity. The reaction can be stopped by adding a basic solution, such as sodium carbonate, which also enhances the color of the p-nitrophenol.[10][11]
Caption: Enzymatic hydrolysis of pNPG by α-glucosidase.
Experimental Protocols
This section provides detailed methodologies for determining α-glucosidase activity and for evaluating potential inhibitors.
Protocol 1: Determination of α-Glucosidase Activity
This protocol is designed to measure the enzymatic activity of an α-glucosidase solution.
Materials and Reagents:
| Reagent | Preparation |
| Phosphate (B84403) Buffer | 67 mM Potassium Phosphate Buffer, pH 6.8 at 37°C. Prepare using Potassium Phosphate, Monobasic. Adjust pH with 1 M NaOH. |
| α-Glucosidase Enzyme Solution | Prepare a solution containing 0.15-0.3 units/mL of α-glucosidase in cold deionized water immediately before use.[12] The optimal concentration may vary depending on the enzyme source and purity. |
| Substrate Solution (pNPG) | 10 mM 4-Nitrophenyl α-D-glucopyranoside (pNPG) solution. Prepare in deionized water. A 4 mM stock solution in water is also commonly used.[13] |
| Stop Solution | 100 mM Sodium Carbonate (Na₂CO₃) solution. Prepare in deionized water. |
Procedure:
-
Reaction Setup: In a 96-well microplate, pipette the reagents in the following order:
-
Test Wells: 50 µL of Phosphate Buffer and 25 µL of α-Glucosidase Enzyme Solution.
-
Blank Wells: 75 µL of Phosphate Buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.[11]
-
Initiate Reaction: Add 25 µL of the 10 mM pNPG solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[11] The incubation time can be adjusted, but it should be within the linear range of the reaction.[8]
-
Stop Reaction: Add 50 µL of 100 mM Sodium Carbonate solution to all wells to stop the reaction.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[1][8]
Data Analysis:
-
Corrected Absorbance: Subtract the absorbance of the blank from the absorbance of the test wells.
-
Calculation of Enzyme Activity: The activity of the enzyme can be calculated using the Beer-Lambert law. One unit of α-glucosidase is defined as the amount of enzyme that liberates 1.0 µmole of p-nitrophenol per minute under the specified conditions.[12]
-
Enzyme Activity (Units/mL) = (ΔAbs × Total Volume) / (ε × Path Length × Incubation Time × Enzyme Volume)
-
ΔAbs = Corrected absorbance
-
Total Volume = Total volume of the reaction mixture in mL
-
ε = Molar extinction coefficient of p-nitrophenol (18.3 mM⁻¹cm⁻¹)[12]
-
Path Length = Path length of the cuvette or microplate well in cm
-
Incubation Time = Incubation time in minutes
-
Enzyme Volume = Volume of the enzyme solution used in mL
-
-
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is used to screen for and characterize potential inhibitors of α-glucosidase.
Materials and Reagents:
| Reagent | Preparation |
| Phosphate Buffer | 100 mM Potassium Phosphate Buffer, pH 6.8.[14] |
| α-Glucosidase Enzyme Solution | 0.5 U/mL α-glucosidase in phosphate buffer.[14] |
| Substrate Solution (pNPG) | 5 mM p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer.[14] |
| Inhibitor/Test Compound Solution | Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in phosphate buffer. |
| Positive Control | Acarbose is a commonly used positive control.[2][14] Prepare a stock solution and serial dilutions in the same manner as the test compounds. |
| Stop Solution | 1 M Sodium Carbonate (Na₂CO₃) solution. |
Procedure:
-
Reaction Setup: In a 96-well microplate, pipette the reagents as described in the table below:
| Well Type | Reagent 1 (Buffer) | Reagent 2 (Inhibitor/Control) | Reagent 3 (Enzyme) |
| Sample (Test) | 120 µL | 20 µL Test Compound | 40 µL α-Glucosidase |
| Positive Control | 120 µL | 20 µL Acarbose | 40 µL α-Glucosidase |
| Negative Control | 120 µL | 20 µL Buffer/Solvent | 40 µL α-Glucosidase |
| Blank | 140 µL | 20 µL Buffer/Solvent | 40 µL Buffer |
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[15]
-
Initiate Reaction: Add 40 µL of 5 mM pNPG solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[14][15]
-
Stop Reaction: Add 50 µL of 1 M Na₂CO₃ solution to all wells.
-
Measurement: Measure the absorbance at 405 nm.
Data Presentation:
| Sample | Absorbance at 405 nm (Mean ± SD) | % Inhibition | IC₅₀ (µg/mL or µM) |
| Negative Control | Value | 0% | N/A |
| Positive Control (Acarbose) | Value | Value | Value |
| Test Compound 1 | Value | Value | Value |
| Test Compound 2 | Value | Value | Value |
| ... | ... | ... | ... |
Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] × 100 [9]
Where:
-
A_control is the absorbance of the negative control (enzyme + substrate without inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against different concentrations of the test compound.[9][14]
Experimental Workflow and Signaling Pathway
Caption: Workflow for the α-glucosidase inhibition assay.
Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.
References
- 1. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oamjms.eu [oamjms.eu]
- 3. 4-Nitrophenyl-alpha-D-glucopyranoside Oligosaccharide | Megazyme [megazyme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. goldbio.com [goldbio.com]
- 7. 4-Nitrophenyl-alpha-D-glucopyranoside [gbiosciences.com]
- 8. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nipro.co.jp [nipro.co.jp]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 4-Nitrophenyl a- D -glucopyranoside = 99 3767-28-0 [sigmaaldrich.com]
- 14. 2.8. Assay for α-Glucosidase Inhibition [bio-protocol.org]
- 15. Determination of α-glucosidase inhibition [bio-protocol.org]
Preparation of 4-Nitrophenyl α-D-glucopyranoside Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of 4-Nitrophenyl α-D-glucopyranoside (pNPG) stock solutions. pNPG is a widely used chromogenic substrate for the determination of α-glucosidase activity.[1][2][3][4][5] Accurate preparation of the stock solution is critical for obtaining reliable and reproducible results in enzymatic assays.
Physicochemical and Solubility Data
Proper solvent selection is crucial for preparing a stable stock solution. The solubility of 4-Nitrophenyl α-D-glucopyranoside in various common laboratory solvents is summarized below.
| Solvent | Solubility | Notes |
| Water | 11.67 mg/mL (38.74 mM)[1]; 10 mg/mL; 50 mg/mL[6] | Sonication may be required to fully dissolve the compound.[1] A 4 mM stock solution is commonly prepared in deionized water. |
| DMSO | 50 mg/mL (165.98 mM)[1]; 10 mg/mL[2] | Sonication may be needed.[1] It is important to use newly opened, hygroscopic DMSO for best results.[1] |
| DMF | 10 mg/mL | |
| Ethanol | Slightly soluble[2]; Soluble in warm ethanol[7][8] | |
| Methanol | 20 mg/mL | |
| PBS (pH 7.2) | 0.3 mg/mL |
Experimental Protocol: Preparation of a 10 mM pNPG Stock Solution in Water
This protocol describes the preparation of a 10 mM aqueous stock solution of 4-Nitrophenyl α-D-glucopyranoside.
Materials:
-
4-Nitrophenyl α-D-glucopyranoside (Molecular Weight: 301.25 g/mol )[1]
-
High-purity, deionized or distilled water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials for aliquoting
-
0.22 µm sterile filter (optional, for aqueous solutions)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of pNPG needed:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 301.25 g/mol = 0.030125 g (or 30.125 mg)
-
-
Weigh the pNPG: Carefully weigh out 30.125 mg of 4-Nitrophenyl α-D-glucopyranoside powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed pNPG to a 15 mL conical tube or a suitable flask.
-
Add a small volume of high-purity water (e.g., 5 mL) to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[1]
-
Once dissolved, add water to bring the final volume to 10 mL.
-
-
Sterilization (Optional): If the stock solution is prepared in water or buffer for use in sterile applications, it can be filter-sterilized using a 0.22 µm syringe filter.[1]
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Clearly label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots protected from light.[4] Recommended storage temperatures are:
-
-20°C for short to medium-term storage (up to 3 months).
-
-80°C for long-term storage (up to 6 months).[1]
-
-
Workflow for pNPG Stock Solution Preparation
Caption: Figure 1. A flowchart illustrating the key steps for the preparation and storage of a 4-Nitrophenyl α-D-glucopyranoside stock solution.
Application: Use in α-Glucosidase Assays
4-Nitrophenyl α-D-glucopyranoside is a chromogenic substrate used to measure the activity of α-glucosidases.[1][2] The enzyme cleaves the substrate, releasing p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at approximately 405 nm.[2] The prepared stock solution is typically diluted to a final working concentration in the assay buffer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-Nitrophenyl-alpha-D-glucopyranoside | 3767-28-0 | N-4350 [biosynth.com]
- 4. goldbio.com [goldbio.com]
- 5. 4-Nitrophenyl-alpha-D-glucopyranoside [gbiosciences.com]
- 6. 4-Nitrophenyl a- D -glucopyranoside = 99 3767-28-0 [sigmaaldrich.com]
- 7. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]
- 8. 4-NITROPHENYL-ALPHA-D-GLUCOPYRANOSIDE | 3767-28-0 [chemicalbook.com]
Application Notes and Protocols for Quantifying α-Glucosidase Activity using 4-Nitrophenyl α-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Glucosidase is a crucial enzyme involved in carbohydrate metabolism, catalyzing the hydrolysis of terminal, non-reducing α-1,4-linked glucose residues from various carbohydrate substrates. Its activity is a key target in the management of type 2 diabetes mellitus, as its inhibition can delay carbohydrate digestion and consequently lower postprandial blood glucose levels.[1][2] The chromogenic substrate 4-Nitrophenyl α-D-glucopyranoside (pNPG) provides a simple and reliable method for quantifying α-glucosidase activity.[3][4][5] This document offers detailed application notes and protocols for the determination of α-glucosidase activity and the screening of its inhibitors using pNPG.
The assay is based on the enzymatic hydrolysis of the colorless substrate pNPG by α-glucosidase to produce α-D-glucose and p-nitrophenol, a yellow-colored product.[5][6][7] The rate of p-nitrophenol formation, which is directly proportional to the enzyme activity, can be quantified by measuring the increase in absorbance at 405 nm.[5][6][7]
Core Principles
The fundamental principle of this assay lies in the enzymatic reaction where α-glucosidase cleaves the glycosidic bond in 4-Nitrophenyl α-D-glucopyranoside. This releases p-nitrophenol, which, under alkaline conditions, exists as the p-nitrophenolate ion and imparts a yellow color to the solution. The intensity of this color, measured spectrophotometrically, is a direct measure of the enzyme's activity.
Experimental Protocols
Materials and Reagents
-
α-Glucosidase (e.g., from Saccharomyces cerevisiae)
-
4-Nitrophenyl α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution (e.g., 0.1 M or 0.2 M) to stop the reaction
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of potassium phosphate monobasic and adjust the pH to 6.8 at 37°C with 1 M NaOH.[8]
-
α-Glucosidase Solution: Prepare a stock solution of α-glucosidase in cold phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the range of 0.01 to 0.5 U/mL.[7][9]
-
pNPG Solution: Prepare a stock solution of pNPG in phosphate buffer. A common concentration range for the final assay is 1 mM to 5 mM.[7][9]
-
Stop Solution: Prepare a 0.1 M or 0.2 M solution of Na₂CO₃ in deionized water.[10]
-
Test Compound Solutions: Dissolve test compounds in DMSO to prepare stock solutions and then dilute to the desired concentrations in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
Assay Procedure for α-Glucosidase Activity
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Phosphate Buffer
-
α-Glucosidase solution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the enzyme to equilibrate to the assay temperature.
-
Initiation of Reaction: Add the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.[7][10]
-
Termination of Reaction: Stop the reaction by adding the stop solution (e.g., Na₂CO₃). The basic pH will also enhance the color of the p-nitrophenol.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation of Enzyme Activity: The activity of the enzyme can be calculated using a standard curve of p-nitrophenol and is typically expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1.0 µmole of p-nitrophenol per minute under the specified conditions.[8]
Assay Procedure for α-Glucosidase Inhibition
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Phosphate Buffer
-
Test compound solution at various concentrations
-
α-Glucosidase solution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[10]
-
Initiation of Reaction: Add the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm.
-
Calculation of Inhibition: The percentage of inhibition can be calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Data Presentation
Table 1: Typical Reaction Conditions for α-Glucosidase Assay
| Parameter | Recommended Range | Reference Example |
| Enzyme Source | Saccharomyces cerevisiae, rat intestine, etc. | Saccharomyces cerevisiae[7][9] |
| Substrate | 4-Nitrophenyl α-D-glucopyranoside (pNPG) | pNPG[7][9] |
| Buffer | Phosphate Buffer | 0.1 M Potassium Phosphate[9] |
| pH | 6.5 - 7.0 | 6.8[6] |
| Temperature | 25°C - 37°C | 37°C[6][7] |
| pNPG Concentration | 1 - 20 mM | 5 mM[9] |
| Enzyme Concentration | 0.01 - 0.5 U/mL | 0.5 U/mL[9] |
| Incubation Time | 15 - 60 minutes | 30 minutes[7] |
| Wavelength | 400 - 410 nm | 405 nm[6][7] |
Table 2: Kinetic Parameters of α-Glucosidase with pNPG
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| Saccharomyces cerevisiae | 0.431 - 3.5 | 7,768.25 - 35,740.74 | ~6.8 | ~37 |
| Human Epididymal | 4.604 ± 0.63 | Not Specified | 6.8 | 37 |
Note: Kₘ and Vₘₐₓ values can vary depending on the specific enzyme source and assay conditions.[6][7]
Table 3: IC₅₀ Values of Common α-Glucosidase Inhibitors
| Inhibitor | Enzyme Source | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| Acarbose | Saccharomyces cerevisiae | 193.37 | Not Specified |
| Quercetin | Saccharomyces cerevisiae | 5.41 | ~20 |
| Luteolin | Not Specified | Not Specified | ~21.7 |
| Myricetin | Not Specified | Not Specified | ~3.8 |
Note: IC₅₀ values are highly dependent on the assay conditions and the enzyme source.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the α-glucosidase inhibition assay.
Principle of α-Glucosidase Inhibition for Glycemic Control
References
- 1. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
- 10. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of α-Glucosidase Inhibitors Using a 4-Nitrophenyl α-D-glucopyranoside (pNPG) Assay in Microplate Format
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Glucosidase is a key enzyme responsible for the hydrolysis of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. The 4-Nitrophenyl α-D-glucopyranoside (pNPG) assay is a widely used, simple, and robust colorimetric method for measuring α-glucosidase activity. This application note provides a detailed protocol for performing the pNPG-based α-glucosidase inhibition assay in a 96-well microplate format, suitable for high-throughput screening (HTS) of potential inhibitors.
The assay principle is based on the enzymatic cleavage of the colorless substrate, pNPG, by α-glucosidase, which releases p-nitrophenol (pNP), a yellow-colored product.[1][2][3] The amount of pNP produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at approximately 405 nm.[2][3] The presence of an inhibitor will lead to a decrease in the rate of pNP formation.
Mechanism of α-Glucosidase Action and Inhibition
α-Glucosidase catalyzes the hydrolysis of the α-1,4-glycosidic bonds of oligosaccharides. The pNPG assay utilizes a chromogenic substrate that mimics these natural substrates. Inhibitors can act through various mechanisms, such as competitive, non-competitive, or mixed-type inhibition, by binding to the enzyme and reducing its catalytic efficiency.
Figure 1. Enzymatic reaction of α-glucosidase with pNPG and the principle of inhibition.
Data Presentation
Quantitative data from α-glucosidase inhibition assays are crucial for comparing the potency of different compounds. Key parameters include the half-maximal inhibitory concentration (IC50), Michaelis-Menten constant (Km), and maximum reaction velocity (Vmax).
Table 1: Kinetic Parameters of α-Glucosidase with pNPG Substrate
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Assay Conditions | Reference(s) |
| Saccharomyces cerevisiae | 0.431 - 4.0 | 7,768 - 35,741 | pH 7.0, 37°C | [4] |
| Human Seminal Plasma | 2.92 - 4.60 | Not Reported | pH 6.8, 37°C | [5] |
| Ficus racemosa Polysaccharides | 22.17 (Control) | 7.28 (Control) | pH 6.9, 37°C | [6] |
Note: The variability in Km and Vmax values can be attributed to differences in assay conditions such as pH, temperature, buffer composition, and enzyme purity.
Table 2: IC50 Values of Acarbose (B1664774) (Positive Control) against α-Glucosidase
| IC50 (µg/mL) | IC50 (µM) | Enzyme Source | Reference(s) |
| 180.2 - 262.32 | ~279 - 406 | Saccharomyces cerevisiae | [2][7] |
| 193.37 | ~299 | Saccharomyces cerevisiae | [1] |
| 2450 | ~3793 | Saccharomyces cerevisiae | [8] |
| 4.40 (µM) | 4.40 | Not Specified | [9] |
Note: The wide range of reported IC50 values for acarbose highlights the importance of including a standard inhibitor in each assay to allow for relative comparison of test compounds.[10]
Table 3: Assay Performance Metrics
| Parameter | Value | Interpretation | Reference(s) |
| Z'-Factor | > 0.5 | Excellent assay quality, suitable for HTS | [11][12][13] |
| 0 - 0.5 | Marginal assay quality, may require optimization | [11][12][13] | |
| < 0 | Poor assay quality, not suitable for screening | [11][12][13] | |
| Example Z'-Factor | > 0.96 | Highly robust and reliable assay | [7] |
Experimental Protocols
This section provides a detailed methodology for performing the α-glucosidase inhibition assay in a 96-well microplate format.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
4-Nitrophenyl α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)
-
Acarbose (positive control)
-
Potassium phosphate (B84403) buffer (e.g., 50-100 mM, pH 6.8-7.0)
-
Sodium carbonate (Na2CO3) (e.g., 0.1-0.2 M)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Multichannel pipette
-
Incubator set to 37°C
Solution Preparation
-
Potassium Phosphate Buffer (100 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.
-
α-Glucosidase Solution (0.5 - 1.0 U/mL): Prepare a stock solution of the enzyme in cold potassium phosphate buffer. Dilute to the desired working concentration immediately before use. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
pNPG Solution (1-5 mM): Dissolve pNPG in potassium phosphate buffer. This solution should be prepared fresh daily.
-
Test Compound/Inhibitor Solutions: Dissolve test compounds and acarbose in DMSO to prepare stock solutions (e.g., 10-20 mg/mL). Further dilute with potassium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Sodium Carbonate Solution (0.2 M): Dissolve sodium carbonate in distilled water. This solution will be used to stop the enzymatic reaction.
Assay Protocol
The following workflow outlines the steps for performing the α-glucosidase inhibition assay.
Figure 2. Experimental workflow for the α-glucosidase inhibition assay in microplate format.
Step-by-Step Procedure:
-
Plate Setup:
-
Blank (No Enzyme): 50 µL of buffer + 50 µL of buffer + 50 µL of pNPG.
-
Negative Control (100% Enzyme Activity): 50 µL of buffer (or buffer with DMSO) + 50 µL of enzyme + 50 µL of pNPG.
-
Test Sample: 50 µL of test compound solution + 50 µL of enzyme + 50 µL of pNPG.
-
Positive Control: 50 µL of acarbose solution + 50 µL of enzyme + 50 µL of pNPG.
-
-
Add 50 µL of the test compound, acarbose, or buffer to the appropriate wells of a 96-well plate.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for an appropriate time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the absorbance of the negative control is within the linear range of the microplate reader (typically 0.5-1.5).
-
Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution to all wells. The addition of the alkaline solution also enhances the yellow color of the p-nitrophenol.[14][15]
-
Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Correct for Background Absorbance: Subtract the absorbance of the blank from the absorbance of all other wells.
-
Calculate Percentage Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the negative control (100% enzyme activity).
-
Abs_sample is the absorbance of the well with the test compound.
-
-
Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low yellow color development in the negative control | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect buffer pH. 3. pNPG substrate has degraded. | 1. Use a fresh aliquot of the enzyme or purchase a new batch. Ensure it is stored correctly (-20°C). 2. Verify the pH of the buffer is within the optimal range for the enzyme (typically 6.8-7.0). 3. Prepare fresh pNPG solution. |
| High background absorbance in the blank | 1. Spontaneous hydrolysis of pNPG. 2. Contaminated reagents. | 1. Prepare fresh pNPG solution. Store protected from light. 2. Use fresh, high-quality reagents. |
| High variability between replicate wells | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper mixing in each well. 2. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences. 3. Avoid using the outermost wells of the plate or fill them with buffer to maintain a humid environment. |
| Colored test compounds interfere with the assay | The intrinsic color of the test compound absorbs at 405 nm. | Run a separate control for each colored compound containing the compound and buffer but no enzyme, and subtract this background absorbance from the corresponding sample well. |
Conclusion
The 4-Nitrophenyl α-D-glucopyranoside assay in a microplate format is a reliable, efficient, and cost-effective method for high-throughput screening of α-glucosidase inhibitors. The detailed protocol and data analysis guidelines provided in this application note will enable researchers to effectively identify and characterize potential therapeutic agents for the management of type 2 diabetes. Adherence to proper experimental technique and the inclusion of appropriate controls are essential for obtaining accurate and reproducible results.
References
- 1. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note and Protocol for Measuring Enzyme Kinetics with 4-Nitrophenyl α-D-glucopyranoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nitrophenyl α-D-glucopyranoside (pNPG) is a widely used chromogenic substrate for assaying the activity of α-glucosidases (EC 3.2.1.20).[1][2][3] The enzymatic hydrolysis of the colorless pNPG substrate by α-glucosidase yields two products: α-D-glucose and 4-nitrophenol (B140041) (pNP).[1] Under alkaline conditions, the released p-nitrophenol is converted to the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified by measuring its absorbance at approximately 400-405 nm.[4][5] The rate of p-nitrophenol formation is directly proportional to the α-glucosidase activity, making this a simple, sensitive, and continuous method for studying enzyme kinetics and screening for inhibitors.[6][7][8] This protocol details the procedure for determining the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) of α-glucosidase using pNPG.
I. Signaling Pathway and Reaction Mechanism
The assay is based on a direct enzymatic reaction where the substrate is converted into a detectable product.
Caption: Enzymatic hydrolysis of pNPG by α-glucosidase.
II. Experimental Protocols
Protocol 1: Preparation of Reagents
It is recommended to prepare fresh solutions for optimal results.
-
Assay Buffer (50 mM Potassium Phosphate, pH 6.8)
-
Substrate Stock Solution (10 mM 4-Nitrophenyl α-D-glucopyranoside)
-
Dissolve 30.13 mg of pNPG (MW: 301.25 g/mol ) in 10 mL of Assay Buffer.[1][9]
-
If solubility is an issue, a stock solution can be prepared in methanol (B129727) or DMSO and then diluted to the working concentration in buffer.[9][10] Note that high concentrations of organic solvents may affect enzyme activity.
-
Store the stock solution protected from light at -20°C for up to one month.[3][7]
-
-
Enzyme Solution (Yeast α-Glucosidase)
-
Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma G5003).
-
Immediately before use, dilute the enzyme in cold Assay Buffer to a working concentration (e.g., 0.1-0.3 units/mL).[1] The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.[11]
-
-
Stop Solution (0.1 M Sodium Carbonate)
-
p-Nitrophenol (pNP) Standard Curve (Optional but Recommended)
-
Prepare a 1 mM stock solution of pNP in Assay Buffer.
-
Create a series of dilutions (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer.
-
These standards are used to convert absorbance values to the molar amount of product formed, using the molar extinction coefficient.
-
Protocol 2: Enzyme Kinetic Assay (96-Well Plate Format)
This protocol is designed to determine the Michaelis-Menten constants by measuring initial reaction velocities at various substrate concentrations.[8]
Caption: General workflow for the α-glucosidase kinetic assay.
Methodology:
-
Assay Setup : In a 96-well clear flat-bottom plate, set up reactions in triplicate. For each reaction, add the components to achieve a final volume of 200 µL. A typical setup varies the substrate concentration while keeping the enzyme concentration constant.
-
Substrate Dilutions : Prepare serial dilutions of the pNPG stock solution to create a range of final concentrations that bracket the expected Kₘ (e.g., 0.125, 0.25, 0.5, 1, 2.5, 5, 10 mM).[13]
-
Controls :
-
Blank : Assay Buffer + Substrate Solution (no enzyme). This corrects for non-enzymatic hydrolysis of pNPG.[10]
-
Negative Control : Assay Buffer + Enzyme Solution (no substrate).
-
-
-
Pre-incubation : Add the Assay Buffer and the enzyme solution to the wells. Incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.[13][14]
-
Reaction Initiation : Start the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Absorbance Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30-60 seconds for a period of 10-30 minutes.[8][11] Ensure the readings are within the linear range of the instrument.
Protocol 3: Data Analysis
-
Calculate Initial Velocity (v₀) :
-
For each substrate concentration, plot absorbance vs. time.
-
Identify the initial linear portion of the curve. The slope of this line corresponds to the initial reaction rate (ΔAbs/min).[15]
-
Convert this rate from ΔAbs/min to µmol/min/mL using the Beer-Lambert law:
-
v₀ (µmol/min/mL) = (Slope (ΔAbs/min) * Reaction Volume (mL)) / (ε * Pathlength (cm) * Enzyme Volume (mL))
-
Where ε (molar extinction coefficient) for p-nitrophenol is approximately 18.3 mM⁻¹cm⁻¹ (or 18,300 M⁻¹cm⁻¹) at 400 nm in 0.1 M NaOH.[1] The pathlength for a 200 µL volume in a standard 96-well plate is typically ~0.5-0.6 cm but should be determined empirically or based on the manufacturer's specifications.
-
-
-
Determine Kinetic Parameters (Kₘ and Vₘₐₓ) :
-
Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation (Equation 1) using a non-linear regression software (e.g., GraphPad Prism, R).[8][16][17] This is the most accurate method for determining Kₘ and Vₘₐₓ.[18]
-
Equation 1: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
-
Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear visualization of the data, though it is less reliable for parameter estimation due to uneven error distribution.[13]
-
III. Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Example of Raw Absorbance Data (at [S] = 1.0 mM)
| Time (min) | Replicate 1 (Abs 405 nm) | Replicate 2 (Abs 405 nm) | Replicate 3 (Abs 405 nm) | Average Abs |
|---|---|---|---|---|
| 0.0 | 0.051 | 0.053 | 0.052 | 0.052 |
| 1.0 | 0.102 | 0.105 | 0.104 | 0.104 |
| 2.0 | 0.153 | 0.158 | 0.155 | 0.155 |
| 3.0 | 0.204 | 0.210 | 0.207 | 0.207 |
| 4.0 | 0.255 | 0.261 | 0.258 | 0.258 |
| 5.0 | 0.306 | 0.312 | 0.309 | 0.309 |
Table 2: Calculation of Initial Velocities (v₀)
| [pNPG] (mM) | Slope (ΔAbs/min) | v₀ (µmol/min/mL) |
|---|---|---|
| 0.125 | 0.015 | Calculated Value |
| 0.25 | 0.028 | Calculated Value |
| 0.50 | 0.041 | Calculated Value |
| 1.00 | 0.051 | Calculated Value |
| 2.50 | 0.075 | Calculated Value |
| 5.00 | 0.090 | Calculated Value |
| 10.00 | 0.098 | Calculated Value |
Table 3: Summary of Michaelis-Menten Kinetic Parameters
| Parameter | Value | Standard Error |
|---|---|---|
| Vₘₐₓ (µmol/min/mL) | Value from fit | ± Value from fit |
| Kₘ (mM) | Value from fit | ± Value from fit |
| R² | Value from fit | N/A |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Nitrophenyl-alpha-D-glucopyranoside Oligosaccharide | Megazyme [megazyme.com]
- 3. goldbio.com [goldbio.com]
- 4. oiv.int [oiv.int]
- 5. tandfonline.com [tandfonline.com]
- 6. PNPG | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 12. benchchem.com [benchchem.com]
- 13. Enzymatic Kinetics of α-Glucosidase [bio-protocol.org]
- 14. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Application of 4-Nitrophenyl α-D-glucopyranoside in Yeast Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Nitrophenyl α-D-glucopyranoside (pNPG) is a chromogenic substrate widely utilized for the determination of α-glucosidase activity.[1][2][3][4][5][6] In the presence of α-glucosidase, pNPG is hydrolyzed to α-D-glucose and 4-nitrophenol (B140041) (pNP). The released pNP produces a yellow color that can be quantified by measuring its absorbance at a wavelength of 400-410 nm, providing a direct measure of the enzyme's activity.[4] This assay is particularly valuable in yeast-based studies for several applications, including the screening of α-glucosidase inhibitors, characterization of enzyme kinetics, and investigating carbohydrate metabolism.
Yeast, particularly Saccharomyces cerevisiae, is a key model organism in biological research and is also used in various biotechnological processes. The α-glucosidase enzyme in yeast plays a crucial role in the hydrolysis of disaccharides like maltose (B56501) and sucrose (B13894) into glucose, which is then utilized for cellular growth and fermentation. Assays using pNPG can be performed with purified yeast α-glucosidase in vitro, or with whole yeast cells, either by using cell lysates or through permeabilization techniques that allow the substrate to enter the cell and interact with the intracellular enzyme. The latter approach, often referred to as an in situ assay, provides a more physiologically relevant environment for studying enzyme activity and inhibition.
The primary applications of pNPG in yeast cell assays include:
-
High-Throughput Screening for α-Glucosidase Inhibitors: The simplicity and colorimetric nature of the pNPG assay make it amenable to high-throughput screening (HTS) in 96-well plate formats.[7] This is particularly relevant in drug discovery for identifying potential therapeutic agents for type 2 diabetes, where inhibition of α-glucosidase can delay carbohydrate digestion and lower postprandial blood glucose levels.
-
Enzyme Kinetics and Characterization: The assay can be used to determine key kinetic parameters of yeast α-glucosidase, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing insights into the enzyme's affinity for the substrate and its catalytic efficiency.
-
Investigating Gene Function and Regulation: By creating yeast mutants, researchers can use the pNPG assay to study the effects of specific gene deletions or modifications on α-glucosidase activity, helping to elucidate the genetic regulation of carbohydrate metabolism.
-
Quality Control in Industrial Processes: In industries such as baking and brewing where yeast is used, monitoring α-glucosidase activity can be important for ensuring product consistency and quality.
Signaling Pathway and Experimental Workflow
Yeast Glucose Sensing and Signaling Pathway
The activity of α-glucosidase is intricately linked to the broader glucose sensing and signaling pathways in yeast. The diagram below illustrates a simplified overview of how yeast cells sense and respond to glucose, which influences the expression of genes involved in carbohydrate metabolism, including those encoding for α-glucosidase.
References
- 1. Glucose-sensing and -signalling mechanisms in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenyl-alpha-D-glucopyranoside [gbiosciences.com]
- 3. goldbio.com [goldbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 4-Nitrophenyl-alpha-D-glucopyranoside Oligosaccharide | Megazyme [megazyme.com]
- 7. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for Continuous Monitoring of α-Glucosidase Activity using 4-Nitrophenyl α-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl α-D-glucopyranoside (pNPG) is a widely utilized chromogenic substrate for the continuous monitoring of α-glucosidase activity. The enzymatic hydrolysis of pNPG by α-glucosidase releases 4-nitrophenol (B140041) (pNP), a yellow-colored product that can be quantified spectrophotometrically. The rate of pNP formation, measured by the increase in absorbance at or near 405 nm, is directly proportional to the α-glucosidase activity.[1][2][3] This assay is a cornerstone in the study of carbohydrate metabolism, the screening of α-glucosidase inhibitors for the management of type 2 diabetes, and for fundamental enzymology research.[4][5][6]
The continuous nature of this assay allows for real-time measurement of enzyme kinetics, providing a more detailed understanding of enzyme behavior and the mechanism of inhibition compared to endpoint assays.[2][7][8] These application notes provide detailed protocols for the use of pNPG in continuous α-glucosidase activity monitoring, inhibitor screening, and kinetic analysis.
Principle of the Assay
The enzymatic reaction at the core of this application is the hydrolysis of the colorless substrate, 4-nitrophenyl α-D-glucopyranoside, into α-D-glucose and the yellow-colored 4-nitrophenol. The intensity of the yellow color, which is measured by its absorbance, is a direct indicator of the amount of product formed and thus the enzyme's activity.
Materials and Reagents
-
4-Nitrophenyl α-D-glucopyranoside (pNPG)
-
α-Glucosidase (e.g., from Saccharomyces cerevisiae)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (for endpoint assays)
-
Test compounds (inhibitors)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates
-
Incubator
Experimental Protocols
Protocol 1: Continuous Monitoring of α-Glucosidase Activity
This protocol is designed for the real-time measurement of α-glucosidase activity.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of pNPG in phosphate buffer (100 mM, pH 6.8).
-
Prepare a working solution of α-glucosidase (e.g., 0.16 U/mL) in the same phosphate buffer.[9] The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the desired duration.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the α-glucosidase working solution to each well.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 25 µL of the 10 mM pNPG solution to each well.
-
Immediately place the microplate in a microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total period of 5-30 minutes.
-
Data Analysis:
-
Plot the absorbance at 405 nm against time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol, c is the concentration, and l is the path length.
Protocol 2: Screening of α-Glucosidase Inhibitors
This protocol is adapted for high-throughput screening of potential α-glucosidase inhibitors.
Procedure:
-
Reagent Preparation: As described in Protocol 1. Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup:
-
In a 96-well microplate, add 25 µL of phosphate buffer to each well.
-
Add 25 µL of the test compound solution at various concentrations to the respective wells. For the positive control (no inhibition), add 25 µL of the solvent used for the test compounds.
-
Add 25 µL of the α-glucosidase working solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for the interaction between the enzyme and the inhibitor.[9]
-
-
Initiation and Measurement:
-
To initiate the reaction, add 25 µL of the 10 mM pNPG solution to each well.
-
Immediately start continuous monitoring of the absorbance at 405 nm as described in Protocol 1.
-
-
Control Wells:
-
Negative Control (No enzyme): 50 µL buffer, 25 µL test compound, 25 µL buffer (instead of enzyme).
-
Positive Control (No inhibitor): 50 µL buffer, 25 µL solvent, 25 µL enzyme.
-
Data Analysis:
-
Calculate the initial reaction rates for all wells as described in Protocol 1.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100 Where V₀_control is the initial velocity of the positive control and V₀_inhibitor is the initial velocity in the presence of the test compound.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol is used to determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) of α-glucosidase with pNPG as the substrate.
Procedure:
-
Reagent Preparation:
-
Prepare a series of pNPG solutions of varying concentrations (e.g., from 0.1 to 10 times the expected Kₘ) in phosphate buffer.
-
Prepare the α-glucosidase working solution as described in Protocol 1.
-
-
Assay Setup and Measurement:
-
Follow the procedure for continuous monitoring (Protocol 1), using the different concentrations of pNPG as the substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation of the data.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments using pNPG for α-glucosidase monitoring.
Table 1: Kinetic Parameters of α-Glucosidase with pNPG
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | pH | Temperature (°C) | Reference |
| Saccharomyces cerevisiae | 0.73 | Not Specified | 6.3 | 30 | [10] |
| Not Specified | Not Specified | Not Specified | 6.8 | 37 | [11] |
Table 2: IC₅₀ Values of Known α-Glucosidase Inhibitors
| Inhibitor | IC₅₀ (µM) | Enzyme Source | Reference |
| Acarbose | 817.38 ± 6.27 | Not Specified | [12] |
| Quercetin | 5.41 µg/mL (~18 µM) | Saccharomyces cerevisiae | [13] |
| Compound 6k | 5.44 ± 0.13 | Not Specified | [12] |
| Oxadiazole derivative (comp. 25) | 3.23 ± 0.8 | Not Specified | [5] |
Logical Relationships in Inhibitor Screening
The process of identifying and characterizing enzyme inhibitors involves a logical progression from initial screening to detailed kinetic analysis.
Conclusion
The use of 4-nitrophenyl α-D-glucopyranoside provides a robust, sensitive, and continuous method for monitoring α-glucosidase activity. The protocols outlined in these application notes can be readily adapted for various research needs, from basic enzyme characterization to high-throughput screening of potential therapeutic agents. The clear, colored endpoint of the reaction makes it particularly suitable for both manual and automated systems, solidifying its role as an essential tool in academic and industrial research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening and investigation of the inhibitory mechanism of α-glucosidase inhibitors in teas using an affinity selection-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of α-glucosidase inhibition [bio-protocol.org]
- 10. nipro.co.jp [nipro.co.jp]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. AID 1416317 - Inhibition of alpha-glucosidase (unknown origin) using p-nitrophenyl alpha-D-glucopyranoside as substrate preincubated for 15 mins followed by substrate addition measured after 30 mins by spectrophotometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Nitrophenyl α-D-glucopyranoside (PNPG) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 4-Nitrophenyl α-D-glucopyranoside (PNPG) assays for the measurement of α-glucosidase activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the PNPG assay, providing potential causes and solutions in a question-and-answer format.
Issue 1: No yellow color development after adding the stop solution.
-
Why is this happening? The absence of the characteristic yellow color of p-nitrophenolate indicates that little to no p-nitrophenol (PNP) has been produced. Several factors could be responsible for this.
-
Possible Causes and Solutions:
-
Inactive Enzyme: The α-glucosidase may have lost its activity due to improper storage or handling. Prepare a fresh enzyme solution immediately before the assay.[1][2]
-
Incorrect pH: The optimal pH for α-glucosidase activity is typically between 6.0 and 7.0.[3] Ensure your buffer is at the correct pH. The yellow color of the p-nitrophenolate anion is only visible at a pH greater than 5.9.[1][4] The stop solution (e.g., sodium carbonate or NaOH) should raise the pH sufficiently for color development.[1][5]
-
Substrate Issues: The PNPG substrate may have degraded. It is sensitive to light and moisture and should be stored desiccated and protected from light at -20°C.[6] Prepare fresh PNPG solutions for each experiment.
-
Incorrect Substrate Form: Ensure you are using 4-Nitrophenyl α -D-glucopyranoside, as α-glucosidase is specific for the α-anomer.[2]
-
Issue 2: High background absorbance in the blank wells.
-
Why is this happening? High background can be caused by spontaneous hydrolysis of the PNPG substrate or interfering substances in your sample.
-
Possible Causes and Solutions:
-
Substrate Instability: PNPG can hydrolyze spontaneously, especially at elevated temperatures or non-optimal pH.[7] Include a substrate blank (all reaction components except the enzyme) to measure and correct for this non-enzymatic hydrolysis.[8]
-
Colored Samples: If you are testing colored compounds, such as plant extracts, they can interfere with the absorbance reading at 405 nm.[9] Prepare a sample blank containing the buffer, sample, and stop solution, but no enzyme or PNPG, to correct for the sample's intrinsic color.
-
Contaminated Reagents: Ensure all your reagents and buffers are free from contamination.
-
Issue 3: Inconsistent or non-reproducible results.
-
Why is this happening? Variability in assay results can stem from several sources, including pipetting errors, temperature fluctuations, and timing inconsistencies.
-
Possible Causes and Solutions:
-
Temperature Control: α-Glucosidase activity is temperature-dependent.[10][11] Use a water bath or incubator to maintain a constant temperature throughout the assay.
-
Precise Timing: The incubation time is critical for accurate results. Use a timer and add the stop solution at precisely the same time point for all wells.
-
Enzyme Concentration: The rate of the reaction is directly proportional to the enzyme concentration.[4] Ensure you are using an appropriate enzyme concentration that results in a linear reaction rate over the incubation period.
-
Mixing: Ensure all components of the reaction mixture are thoroughly mixed.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the α-glucosidase assay using PNPG?
A1: The optimal pH for α-glucosidase activity is generally in the range of 6.0 to 7.0.[3] A common choice is a phosphate (B84403) buffer at pH 6.8 or 6.9.[4][10][12]
Q2: What is the purpose of the stop solution (e.g., sodium carbonate)?
A2: The stop solution has two primary functions. First, it stops the enzymatic reaction by drastically changing the pH, which denatures the enzyme. Second, it raises the pH of the solution to a basic level (pH > 10-11), which is necessary to convert the reaction product, p-nitrophenol (colorless at neutral pH), into the yellow-colored p-nitrophenolate anion that can be quantified spectrophotometrically at around 400-410 nm.[1][4][5]
Q3: How should I prepare and store the PNPG substrate?
A3: PNPG should be stored desiccated and protected from light at -20°C.[6] For the assay, it is recommended to prepare a fresh solution in the assay buffer.[2] If you need to make a stock solution, it can be dissolved in warm ethanol (B145695) or methanol (B129727) and then diluted in buffer for the working solution.[8]
Q4: What concentration of PNPG should I use?
A4: The concentration of PNPG can influence the reaction rate. It is often used at a concentration above its Michaelis constant (Km) to ensure the enzyme is saturated. Typical concentrations range from 1 mM to 20 mM.[5][10][13] The Km for α-glucosidase with PNPG is reported to be around 0.73 mM to 2.92 mM.[3][12]
Q5: Can I use a 96-well plate for this assay?
A5: Yes, the PNPG assay is well-suited for a 96-well microplate format, which allows for high-throughput screening.[13]
Data Presentation
Table 1: Recommended Assay Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.0 - 7.0 | Optimal activity is often observed around pH 6.8.[3][10] |
| Temperature | 37°C | Ensure consistent temperature control.[7][10] |
| Buffer | Phosphate buffer (50-100 mM) | Commonly used for this assay.[3][4] |
| PNPG Concentration | 1 - 20 mM | Should be above the Km value.[5][10][13] |
| Enzyme Concentration | Variable | Should be optimized to ensure a linear reaction rate.[4][13] |
| Stop Solution | 0.1 - 1 M Sodium Carbonate (Na₂CO₃) | Raises pH to >10 for color development.[4][5] |
| Wavelength | 400 - 410 nm | For measuring the absorbance of p-nitrophenolate.[5][14] |
Experimental Protocols
Standard α-Glucosidase Inhibition Assay using PNPG
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a solution of 50 mM sodium phosphate and adjust the pH to 6.8.
-
α-Glucosidase Solution: Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay should be optimized to give a linear reaction rate.
-
PNPG Solution (1 mM): Dissolve 4-Nitrophenyl α-D-glucopyranoside in phosphate buffer to a final concentration of 1 mM. Prepare this solution fresh.
-
Test Compound/Inhibitor: Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
Stop Solution (0.2 M Sodium Carbonate): Prepare a 0.2 M solution of sodium carbonate in deionized water.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of the test compound solution to the sample wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the PNPG solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the 0.2 M sodium carbonate solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculations:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Abs_control is the absorbance of the control (enzyme + buffer + PNPG).
-
Abs_sample is the absorbance of the sample (enzyme + test compound + PNPG).
-
-
Mandatory Visualization
Caption: Enzymatic hydrolysis of PNPG by α-glucosidase.
Caption: Workflow for the PNPG α-glucosidase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nipro.co.jp [nipro.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. dalynn.com [dalynn.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. P-Nitrophenol-alpha-D-glucopyranoside as substrate for measurement of maltase activity in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: 4-Nitrophenyl α-D-glucopyranoside (pNPG)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 4-Nitrophenyl α-D-glucopyranoside (pNPG) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 4-Nitrophenyl α-D-glucopyranoside (pNPG) and what is its primary application?
4-Nitrophenyl α-D-glucopyranoside is a chromogenic substrate widely used in biochemical assays to determine the activity of α-glucosidase enzymes.[1][2] Upon enzymatic cleavage by α-glucosidase, pNPG is hydrolyzed into α-D-glucose and 4-nitrophenol (B140041) (p-nitrophenol). In an alkaline solution, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which produces a distinct yellow color that can be quantified spectrophotometrically at approximately 400-405 nm.[1]
Q2: What is the general solubility of pNPG?
pNPG is a solid, off-white to light yellow crystalline powder. It is soluble in water, warm ethanol (B145695), and methanol (B129727).[3][4] However, its solubility in aqueous buffers can be limited, which is a common issue for researchers. For preparing stock solutions, organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are often used.[1]
Q3: How should pNPG powder and its solutions be stored?
-
Powder: The solid form of pNPG is stable for years when stored at -20°C, protected from light.[1]
-
Solutions: Stock solutions of pNPG can be stored at -20°C for up to 3 months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution into smaller volumes.
Troubleshooting Guide: Solubility Issues with pNPG in Buffer
Low solubility of pNPG in aqueous buffers is a frequent challenge that can lead to inaccurate and irreproducible results. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: pNPG fails to dissolve completely in the assay buffer.
Possible Causes and Solutions:
-
Low Intrinsic Solubility in Aqueous Buffers: pNPG has limited solubility in aqueous solutions, especially at higher concentrations.
-
Solution: Prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your assay buffer. This is a widely recommended practice.[5]
-
-
Incorrect Solvent for Stock Solution: Using an inappropriate solvent can lead to precipitation when diluted in the aqueous assay buffer.
-
Solution: Use high-purity, anhydrous DMSO or methanol to prepare a concentrated stock solution. Ensure the final concentration of the organic solvent in the assay is low enough (typically <1%) to not affect enzyme activity.
-
-
Low Temperature of the Buffer: Solubility of many compounds, including pNPG, decreases at lower temperatures.
-
Solution: Gently warm the buffer to the intended assay temperature (e.g., 37°C) before adding the pNPG stock solution. Avoid excessive heat, which could degrade the compound.
-
-
pH of the Buffer: While the pH effect on pNPG solubility itself is not extensively documented, the pH is critical for the detection of the product, p-nitrophenol.
-
Solution: Ensure your assay buffer pH is optimal for your enzyme's activity. The cleavage of pNPG will occur at the optimal pH of the enzyme. The subsequent color development of p-nitrophenol requires an alkaline pH, which is typically achieved by adding a stop solution like sodium carbonate.[2]
-
Problem: The pNPG solution is hazy or forms a precipitate over time.
Possible Causes and Solutions:
-
Supersaturated Solution: The initial concentration may be above the solubility limit in the chosen buffer.
-
Solution: Decrease the working concentration of pNPG. If a higher concentration is necessary for the assay, consider preparing a fresh solution immediately before use.
-
-
Impurities in the pNPG Powder: The presence of insoluble impurities can lead to a hazy appearance.
-
Solution: Use a high-purity grade of pNPG. If you suspect impurities, you can try to filter the solution through a 0.22 µm syringe filter, although this may not be practical for all assay setups.
-
-
Interaction with Buffer Components: Certain buffer salts at high concentrations might reduce the solubility of pNPG.
-
Solution: If possible, try a different buffer system. For example, if you are using a phosphate (B84403) buffer, consider trying a citrate (B86180) or TRIS buffer, ensuring it is compatible with your enzyme.
-
Data Presentation
Table 1: Solubility of 4-Nitrophenyl α-D-glucopyranoside in Various Solvents
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | 10 mg/mL[1] | Suitable for preparing concentrated stock solutions. |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[1] | Suitable for preparing concentrated stock solutions. |
| Methanol | 20 mg/mL | Can be used for stock solutions; may be slightly hazy. |
| Water | Soluble[3][4] | Often results in hazy solutions at higher concentrations.[5] |
| PBS (pH 7.2) | 0.3 mg/mL[1] | Demonstrates the limited solubility in aqueous buffers. |
| Ethanol | Slightly soluble[1] | Warm ethanol can improve solubility.[4] |
Experimental Protocols
Protocol for Preparation of pNPG Stock and Working Solutions
This protocol provides a general guideline for preparing pNPG solutions for a typical α-glucosidase assay.
Materials:
-
4-Nitrophenyl α-D-glucopyranoside (pNPG) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.8)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of Concentrated Stock Solution (e.g., 20 mM):
-
Weigh out an appropriate amount of pNPG powder. The molecular weight of pNPG is approximately 301.25 g/mol . For 1 mL of a 20 mM stock solution, you would need approximately 6.025 mg.
-
Add the pNPG powder to a microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
-
Preparation of Working Solution:
-
Dilute the concentrated stock solution in the assay buffer to the final desired concentration. For example, to prepare a 1 mM working solution, you would dilute the 20 mM stock solution 1:20 in the assay buffer.
-
Prepare the working solution fresh on the day of the experiment.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for pNPG Solubility Issues
Caption: Troubleshooting workflow for addressing pNPG solubility problems.
Diagram 2: Experimental Workflow for α-Glucosidase Assay using pNPG
Caption: General experimental workflow for an α-glucosidase inhibition assay.
References
Technical Support Center: Troubleshooting 4-Nitrophenyl α-D-glucopyranoside (pNPG) Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background in 4-Nitrophenyl α-D-glucopyranoside (pNPG) assays for α-glucosidase activity.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background absorbance in a pNPG-based α-glucosidase assay?
High background absorbance in a pNPG assay can stem from several factors:
-
Spontaneous Substrate Hydrolysis: The pNPG substrate can degrade spontaneously, especially at non-optimal pH or elevated temperatures, releasing the chromogenic product, 4-nitrophenol (B140041).[1][2]
-
Contaminated Reagents: Buffers, enzyme preparations, or other reagents may be contaminated with substances that absorb at the detection wavelength (around 405 nm).
-
Instability of Test Compounds: Some test compounds may be unstable under assay conditions and break down into colored byproducts.
-
Inherent Color of Test Compounds: The test compound itself might be colored and absorb light at the same wavelength as the reaction product.[3]
-
Enzyme Contamination in Test Sample: The sample being tested may contain contaminating glucosidases.
Q2: How can I determine if my pNPG substrate is degrading spontaneously?
To check for spontaneous degradation of the pNPG substrate, you should run a "substrate blank" control. This control should contain all the reaction components (buffer, pNPG) except for the enzyme.[1] Incubate this blank under the same conditions as your experimental samples. A significant increase in absorbance in the substrate blank over time indicates spontaneous hydrolysis.
Q3: My pNPG substrate solution appears cloudy. What should I do?
The solubility of pNPG in aqueous buffers can be limited.[3] If your solution is cloudy, it may indicate that the substrate has not fully dissolved or has precipitated out of solution. Consider the following:
-
Reduce Buffer Concentration: High ionic strength can decrease the solubility of pNPG. Try reducing the buffer concentration (e.g., from 100 mM to 20 mM phosphate (B84403) buffer).[3]
-
Prepare Fresh Solutions: pNPG solutions should be prepared fresh for optimal performance. If long-term storage is necessary, store aliquots at -20°C or -80°C and protect them from light.[4][5][6]
-
Use a Co-solvent: In some cases, a small amount of an organic solvent like DMSO or methanol (B129727) can be used to aid in dissolving the pNPG, but be sure to verify that the solvent does not interfere with your enzyme activity.[1]
Q4: The negative control (containing enzyme and substrate but no inhibitor) shows very low or no color change. What could be the problem?
If your negative control is not working, it points to an issue with the enzyme or the assay conditions.[7]
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. Freezing the working enzyme solution can inactivate it.[8]
-
Incorrect Buffer pH: The pH of the buffer is critical for enzyme activity. Ensure the buffer pH is optimal for the specific α-glucosidase being used. For example, a pH of 6.8 is often used for some α-glucosidases.[1]
-
Incorrect Incubation Temperature: The assay should be performed at the optimal temperature for the enzyme.
-
Presence of an Inhibitor in the Buffer: Unknowingly, a component of your buffer could be inhibiting the enzyme.
Q5: My test compound seems to be interfering with the assay. How can I correct for this?
Test compounds can interfere by absorbing light at the detection wavelength or by being unstable. To account for this, run a "sample blank" for each test compound concentration. This blank should contain the buffer and the test compound but no enzyme or pNPG. Subtract the absorbance of the sample blank from the absorbance of the corresponding test well.[8]
Troubleshooting Experimental Protocols
Protocol 1: Substrate Stability Test
This protocol helps determine the rate of non-enzymatic hydrolysis of pNPG under your specific assay conditions.
Materials:
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 6.8)
-
pNPG solution (at the concentration used in your assay)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Method:
-
Prepare a "substrate blank" solution containing the assay buffer and pNPG.
-
Add the substrate blank solution to several wells of the 96-well plate.
-
Incubate the plate at your standard assay temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for the total duration of your assay.
-
Plot the absorbance values against time. A significant slope indicates substrate instability.
Protocol 2: Enzyme Activity Control
This protocol verifies the activity of your α-glucosidase enzyme.
Materials:
-
α-glucosidase enzyme solution
-
Assay buffer
-
pNPG solution
-
Stopping reagent (e.g., 0.1 M Na₂CO₃)[7]
-
Microplate reader
Method:
-
Prepare a negative control by adding the enzyme solution and assay buffer to a well.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate for the standard assay time at the optimal temperature.
-
Stop the reaction by adding the stopping reagent.
-
Measure the absorbance at 405 nm. A strong yellow color and high absorbance value should be observed.[7]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Detection Wavelength | 405 - 410 nm | This is the optimal wavelength for detecting the 4-nitrophenol product.[3][8] |
| Assay pH | Typically 6.8 - 7.0 | The optimal pH can vary depending on the source of the α-glucosidase.[1] Some fungal β-glucosidases have an optimal pH between 4.0 and 7.5.[9] |
| pNPG Storage | -20°C or -80°C | Stock solutions should be stored frozen and protected from light to minimize degradation.[4][5][6] Aqueous stock solutions may be stable for up to two weeks at 0-5°C.[10] |
| Stopping Reagent | 0.1 M - 1 M Na₂CO₃ | Sodium carbonate is added to stop the enzymatic reaction by increasing the pH and to enhance the color of the 4-nitrophenolate (B89219) ion.[7][11] |
Visual Guides
Enzymatic Reaction of pNPG
Caption: Hydrolysis of pNPG by α-glucosidase.
Troubleshooting Workflow for High Background
Caption: Decision tree for troubleshooting high background.
References
- 1. researchgate.net [researchgate.net]
- 2. dalynn.com [dalynn.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. goldbio.com [goldbio.com]
- 6. 4-Nitrophenyl-alpha-D-glucopyranoside [gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of β-glucosidase from Aspergillus terreus and its application in the hydrolysis of soybean isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. oiv.int [oiv.int]
Technical Support Center: 4-Nitrophenyl α-D-glucopyranoside (pNPG) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Nitrophenyl α-D-glucopyranoside (pNPG) in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an α-glucosidase assay using pNPG?
A1: The optimal pH for an α-glucosidase assay is determined by the specific enzyme being used, as enzyme activity is highly pH-dependent. Generally, most α-glucosidases exhibit optimal activity in a slightly acidic to neutral pH range. For instance, α-glucosidase from Saccharomyces cerevisiae is often assayed at pH 6.8 or 7.0.[1][2] It is crucial to consult the literature or the enzyme manufacturer's data sheet for the specific optimal pH of the enzyme in your experiment.
Q2: How does pH affect the stability of the pNPG substrate itself?
A2: While the enzymatic reaction is the primary focus, the stability of the pNPG substrate can be influenced by pH, particularly at extremes. A related compound, 4-nitrophenyl β-D-glucopyranoside, undergoes specific acid-catalyzed hydrolysis at low pH and is susceptible to hydrolysis under strongly basic conditions.[3][4] For typical α-glucosidase assay conditions (pH 5.0-8.0), pNPG is generally considered stable for the duration of the experiment. However, prolonged incubation at non-optimal pH values may lead to non-enzymatic hydrolysis and increased background signal.
Q3: Why is my pNPG solution not turning yellow after adding the enzyme?
A3: The yellow color in a pNPG-based assay is due to the formation of the p-nitrophenolate ion, which is the deprotonated form of p-nitrophenol, the product of the enzymatic reaction. The pKₐ of p-nitrophenol is approximately 7.15. Therefore, the solution must have a pH above ~6 to observe a distinct yellow color.[5] If your assay buffer has a pH below this, the p-nitrophenol will be predominantly in its protonated, colorless form. To visualize the yellow color and quantify the product, the reaction is typically stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃), to raise the pH.[6][7]
Q4: What is the recommended storage condition for pNPG and its solutions?
A4: Solid 4-Nitrophenyl α-D-glucopyranoside should be stored at -20°C and protected from light.[8][9] Stock solutions can be prepared in water or buffer. Aqueous stock solutions are reported to be stable for up to two weeks when stored at 0-5°C. For longer-term storage, it is advisable to aliquot the stock solution and store it at -20°C.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background absorbance in the blank (no enzyme) well. | 1. Non-enzymatic hydrolysis of pNPG: The pNPG may be degrading due to extreme pH or high temperature. 2. Contamination: The pNPG, buffer, or plate may be contaminated. | 1. Ensure the assay buffer pH is within the stable range for pNPG (typically pH 5-8). Avoid prolonged incubation at elevated temperatures. 2. Use fresh, high-purity reagents and sterile microplates. |
| Low or no color development even after adding the stop solution. | 1. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect assay pH: The pH of the reaction buffer may be far from the enzyme's optimal pH, leading to very low or no activity. 3. Presence of an inhibitor: A compound in your sample may be inhibiting the enzyme. | 1. Check the storage conditions and age of the enzyme. Test the enzyme activity with a positive control. 2. Verify the pH of your buffer and ensure it is optimal for your specific α-glucosidase. 3. Run a control without your test compound to confirm enzyme activity. |
| Precipitation observed in the wells. | 1. Low solubility of pNPG: pNPG has limited solubility in aqueous buffers, especially at high concentrations or in high ionic strength buffers.[11] 2. Insolubility of test compound: The test compound may not be soluble in the assay buffer. | 1. Try reducing the buffer concentration (e.g., from 0.1 M to 20 mM phosphate (B84403) buffer) to increase pNPG solubility.[11] Do not use a pNPG concentration that exceeds its solubility limit. 2. Ensure your test compound is fully dissolved in a suitable solvent (like DMSO) and that the final concentration of the solvent in the assay does not affect enzyme activity. |
| Inconsistent results between replicate wells. | 1. Pipetting errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or test compounds. 2. Temperature fluctuations: Inconsistent temperature across the microplate during incubation. | 1. Use calibrated pipettes and ensure proper mixing in each well. 2. Ensure the entire plate is incubated at a constant and uniform temperature. |
Quantitative Data Summary
The optimal pH for α-glucosidase activity is highly dependent on the source of the enzyme. The following table summarizes the optimal pH for α-glucosidases from various sources as reported in the literature.
| Enzyme Source | Optimal pH |
| Thermoanaerobacter ethanolicus JW200 | 5.0 - 5.5[12] |
| Bacillus subtilis | 6.0[13] |
| Saccharomyces cerevisiae | 7.0[1] |
| NIPRO Enzymes (unspecified source) | 6.0 - 7.0[14] |
| Thermobifida halotolerans | 6.0[15] |
| Rhynchophorus palmarum (larvae) | 5.0[16] |
Experimental Protocols
Standard α-Glucosidase Activity Assay using pNPG
This protocol provides a general procedure for measuring α-glucosidase activity. Concentrations and volumes may need to be optimized for specific enzymes and experimental conditions.
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 6.8.
-
α-Glucosidase Solution (0.2 U/mL): Dissolve the α-glucosidase enzyme in the phosphate buffer to the desired concentration. Prepare this solution fresh before the assay.
-
pNPG Solution (2.5 mM): Dissolve 4-Nitrophenyl α-D-glucopyranoside in the phosphate buffer to a final concentration of 2.5 mM.[2]
-
Stop Solution (0.2 M Na₂CO₃): Dissolve sodium carbonate in deionized water to a final concentration of 0.2 M.[2]
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of phosphate buffer to each well.
-
Add 40 µL of the sample solution (or inhibitor at various concentrations). For the control, add 40 µL of buffer.
-
Add 80 µL of the α-glucosidase solution to each well, mix, and incubate at 37°C for 15 minutes.[2]
-
To initiate the reaction, add 80 µL of the pNPG solution to each well, mix, and incubate at 37°C for 20 minutes.[2]
-
To stop the reaction, add 150 µL of the 0.2 M Na₂CO₃ solution to each well.[2]
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Visualizations
Caption: Workflow for a typical α-glucosidase assay using pNPG.
Caption: Logical relationships of pH effects on the pNPG assay.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. Optimization and Molecular Mechanism of Novel α-Glucosidase Inhibitory Peptides Derived from Camellia Seed Cake through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. oiv.int [oiv.int]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. 4-Nitrophenyl-alpha-D-glucopyranoside [gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nipro.co.jp [nipro.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Nitrophenyl α-D-glucopyranoside Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenyl α-D-glucopyranoside (pNPG). The focus is on effectively stopping the enzymatic reaction, a critical step in α-glucosidase activity assays.
Troubleshooting Guide: Issues with Stopping the pNPG Reaction
Effectively terminating the enzymatic hydrolysis of pNPG by α-glucosidase is crucial for accurate and reproducible results. Below are common issues encountered during this step and their respective solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Color continues to develop after adding the stop solution. | 1. Ineffective Stop Solution: The stop solution may be at too low a concentration or have degraded over time. 2. Inadequate Mixing: The stop solution was not mixed thoroughly with the reaction mixture, leading to localized areas of ongoing enzymatic activity. 3. High Enzyme Concentration: The concentration of α-glucosidase is too high, requiring a larger volume or higher concentration of the stop solution to effectively denature all enzyme molecules. | 1. Prepare Fresh Stop Solution: Use a freshly prepared solution of 0.1 M or 0.2 M sodium carbonate. Verify the pH of the final mixture is >10. 2. Ensure Thorough Mixing: Immediately after adding the stop solution, mix the contents of the well or tube thoroughly by pipetting up and down or by vortexing. 3. Optimize Enzyme Concentration: Reduce the concentration of α-glucosidase in your assay to ensure the stop solution is in sufficient excess. |
| No yellow color develops, even in the positive control. | 1. Incorrect pH: The reaction buffer pH is not optimal for α-glucosidase activity (typically pH 6.8-7.0). 2. Inactive Enzyme: The α-glucosidase may have lost its activity due to improper storage or handling. 3. Substrate Degradation: The pNPG substrate may have degraded. 4. Incorrect Wavelength: The spectrophotometer is not set to the correct wavelength for measuring 4-nitrophenol (B140041) (400-405 nm). | 1. Verify Buffer pH: Check and adjust the pH of your reaction buffer. 2. Use Fresh Enzyme: Prepare a fresh dilution of the α-glucosidase enzyme. 3. Use Fresh Substrate: Prepare a fresh solution of pNPG. 4. Check Spectrophotometer Settings: Ensure the correct wavelength is selected for absorbance reading. |
| High background absorbance in the blank wells. | 1. Substrate Spontaneous Hydrolysis: pNPG can slowly hydrolyze spontaneously, especially at non-optimal pH or elevated temperatures. 2. Contaminated Reagents: One or more of the reagents (buffer, substrate) may be contaminated with a substance that absorbs at 405 nm. | 1. Prepare Substrate Solution Fresh: Make the pNPG solution immediately before use. 2. Run Proper Blanks: Include a blank that contains the substrate and stop solution but no enzyme to subtract the background absorbance. 3. Use High-Purity Reagents: Ensure all reagents are of high quality and free from contaminants. |
| Inconsistent or non-reproducible results. | 1. Timing Inconsistencies: The incubation time or the time between adding the stop solution and reading the absorbance is not consistent across all samples. 2. Temperature Fluctuations: The reaction temperature is not maintained consistently. 3. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. | 1. Standardize Timing: Use a multichannel pipette to add the stop solution to multiple wells simultaneously. Read the plate as soon as possible after stopping the reaction. 2. Maintain Constant Temperature: Use a temperature-controlled incubator or water bath for the reaction. 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use proper pipetting techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for stopping the 4-Nitrophenyl α-D-glucopyranoside reaction?
The most common and effective method is to rapidly increase the pH of the reaction mixture by adding a basic solution. This has a dual effect: it denatures the α-glucosidase enzyme, thereby halting the reaction, and it ensures the complete ionization of the 4-nitrophenol product, which maximizes its yellow color for accurate spectrophotometric quantification.
Q2: What are the recommended stop solutions and their concentrations?
The most widely used stop solution is sodium carbonate (Na2CO3).
| Stop Solution | Typical Concentration | Notes |
| Sodium Carbonate (Na2CO3) | 0.1 M - 0.2 M | This is the most frequently cited stop solution in published protocols. It is effective and readily available. |
| Sodium Hydroxide (NaOH) | 0.1 M | Can also be used, but care must be taken as it is a stronger base and may affect the plate if it is not compatible. |
| Trizma Base | 0.1 M - 0.2 M | An alternative basic buffer that can also be used to stop the reaction. |
Q3: Why is a high pH important for both stopping the reaction and for measurement?
A high pH (typically above 10) is critical for two reasons:
-
Enzyme Denaturation: Most enzymes, including α-glucosidase, have an optimal pH range for their activity. A rapid shift to a highly alkaline environment irreversibly alters the enzyme's three-dimensional structure, leading to a loss of catalytic function.
-
Chromophore Development: The product of the reaction, 4-nitrophenol, is a pH indicator. In acidic or neutral solutions, it exists predominantly in its protonated, colorless form. In a basic solution, it is deprotonated to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color with a maximum absorbance at around 400-405 nm.
Q4: How quickly should the stop solution be added?
The stop solution should be added promptly at the end of the desired incubation period to ensure that the reaction is terminated at a precise time point. For kinetic assays, this timing is especially critical.
Q5: Can the reaction be stopped by other means, such as cooling?
While lowering the temperature will slow down the enzymatic reaction, it will not stop it completely. For endpoint assays that require a stable signal for measurement, chemical denaturation with a basic solution is the most reliable method.
Experimental Protocols
Standard Protocol for α-Glucosidase Assay and Reaction Termination
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: 0.1 M potassium phosphate buffer, pH 6.8.
-
α-Glucosidase Solution: Prepare a suitable dilution of α-glucosidase in the phosphate buffer. The optimal concentration should be determined empirically.
-
pNPG Substrate Solution: Prepare a 1 mM solution of 4-Nitrophenyl α-D-glucopyranoside in the phosphate buffer. This solution should be made fresh daily.
-
Stop Solution: 0.2 M sodium carbonate (Na2CO3) solution in deionized water.
-
-
Assay Procedure:
-
Add 50 µL of the α-glucosidase solution to the wells of a 96-well microplate.
-
Add 50 µL of the sample (e.g., inhibitor) or buffer (for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding 100 µL of the 0.2 M Na2CO3 stop solution to all wells.
-
-
Measurement:
-
Measure the absorbance of the yellow 4-nitrophenol product at 405 nm using a microplate reader.
-
Visualizations
Workflow for α-Glucosidase Assay and Reaction Termination
Caption: Experimental workflow for a typical α-glucosidase assay using pNPG.
Signaling Pathway of pNPG Hydrolysis and Detection
Caption: Mechanism of pNPG hydrolysis and colorimetric detection after reaction termination.
troubleshooting inconsistent results in α-glucosidase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during α-glucosidase assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to inconsistent or unexpected results in your α-glucosidase assays.
1. Why is there no or very low enzyme activity?
Low or absent enzyme activity is a frequent problem that can be attributed to several factors. A systematic check of your reagents and experimental setup is crucial.
-
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Inactive Enzyme | Procure a new batch of α-glucosidase and ensure it is stored correctly at the recommended temperature. |
| Incorrect Buffer pH | Prepare a fresh buffer solution, verifying the pH is optimal for the enzyme, typically around 6.8. |
| Substrate Degradation | Use a freshly prepared substrate solution for each experiment, as substrates like PNPG can be unstable. |
| Inhibitor Presence | Ensure all glassware is thoroughly cleaned to remove any residual contaminants that could inhibit the enzyme. |
2. What causes high background absorbance?
High background absorbance can mask the true enzyme activity and lead to inaccurate results. This issue often stems from the substrate or the reaction buffer.
-
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Substrate Spontaneous Hydrolysis | Run a blank control containing only the substrate and buffer to measure the rate of spontaneous hydrolysis. Subtract this value from your sample readings. |
| Contaminated Buffer | Prepare a new batch of buffer using high-purity water and reagents. Filter the buffer if necessary. |
| High Sample Turbidity | Centrifuge or filter your sample to remove any particulate matter before adding it to the assay. |
3. Why are my results not reproducible?
Lack of reproducibility can be frustrating and can be caused by minor variations in your experimental protocol or reagents.
-
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Inconsistent Pipetting | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Temperature Fluctuations | Ensure that all incubations are carried out in a temperature-controlled environment, such as a water bath or incubator. |
| Reagent Variability | Prepare fresh reagents for each set of experiments and use the same batch of enzyme and substrate for all comparative assays. |
Experimental Protocols
A standardized protocol is essential for obtaining reliable and reproducible results.
α-Glucosidase Inhibition Assay Protocol
-
Prepare Reagents:
-
Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
α-Glucosidase solution (in phosphate buffer)
-
Substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside - PNPG)
-
Test compound (inhibitor) solution
-
Stop solution (e.g., Sodium Carbonate)
-
-
Assay Procedure:
-
Add the test compound and α-glucosidase solution to a 96-well plate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
After a set incubation period, stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
-
Calculate Inhibition:
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Visual Guides
Troubleshooting Workflow for Low Enzyme Activity
Caption: Troubleshooting workflow for low enzyme activity.
General α-Glucosidase Assay Workflow
Technical Support Center: Optimizing 4-Nitrophenyl α-D-glucopyranoside (pNPG) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of 4-Nitrophenyl α-D-glucopyranoside (pNPG) assays for α-glucosidase activity.
Troubleshooting Guide
This guide addresses common issues encountered during pNPG assays in a question-and-answer format.
Issue 1: Low or No Signal (Pale or No Yellow Color)
-
Question: My reaction mixture shows very faint yellow color or no color at all, even after the recommended incubation time. What could be the problem?
-
Answer: Low or no signal is a frequent issue and can stem from several factors:
-
Inactive Enzyme: The α-glucosidase may have lost its activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. It is advisable to prepare a fresh enzyme solution before the assay.[1][2]
-
Incorrect Assay pH: α-Glucosidase activity is highly pH-dependent. The optimal pH for many commercially available α-glucosidases is around 6.8-7.0.[2][3] If the buffer pH is too low (<5.9), the product, p-nitrophenol (pNP), will not ionize to the p-nitrophenolate anion, which is the species that imparts the yellow color.[1]
-
Substrate Concentration Too Low: The concentration of pNPG might be insufficient for the amount of enzyme used. Ensure the pNPG concentration is appropriate for the assay, often in the range of 1-5 mM.[4]
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Substrate Degradation: pNPG solutions can degrade over time. It is best to prepare fresh pNPG solutions for each experiment.
-
Incorrect Wavelength: The absorbance of the yellow p-nitrophenolate is maximal around 400-410 nm.[5][6] Ensure your spectrophotometer or plate reader is set to the correct wavelength.
-
Issue 2: High Background Absorbance
-
Question: My blank and control wells (without enzyme or with inhibited enzyme) show high absorbance readings. What is causing this?
-
Answer: High background can obscure the true signal and reduce the assay's sensitivity. Potential causes include:
-
Substrate Contamination: The pNPG substrate may be contaminated with free p-nitrophenol. Using high-purity pNPG (≥99%) can minimize this issue.
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Non-enzymatic Hydrolysis of pNPG: At high pH or elevated temperatures, pNPG can slowly hydrolyze non-enzymatically. Running a "substrate blank" (buffer and pNPG without enzyme) is crucial to correct for this.[7]
-
Interference from Test Compounds: If you are screening for inhibitors, the test compounds themselves might be colored or absorb light at the detection wavelength.[5] A "sample blank" containing the buffer, substrate, and the test compound (but no enzyme) should be included to correct for this interference.[8]
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Turbidity: Insoluble compounds or precipitates in the reaction mixture can scatter light and increase absorbance readings.[5] Ensure all components are fully dissolved.
-
Issue 3: Poor Substrate (pNPG) Solubility
-
Question: I'm having trouble dissolving pNPG in my aqueous buffer. What can I do?
-
Answer: pNPG has limited solubility in aqueous solutions, which can be a significant challenge.[5]
-
Reduce Buffer Ionic Strength: High salt concentrations can decrease the solubility of pNPG. Try reducing the buffer concentration from 100 mM to 20-50 mM.[5]
-
Use a Co-solvent: For stock solutions, pNPG can be dissolved in organic solvents like methanol (B129727) or DMSO before being diluted to the final working concentration in the assay buffer.[7] However, be mindful of the final solvent concentration in the assay, as it may affect enzyme activity.
-
Gentle Warming: Gently warming the solution can aid in dissolving pNPG. However, avoid excessive heat, which could lead to hydrolysis.
-
Fresh Preparation: Prepare the pNPG solution fresh for each experiment to avoid precipitation over time.
-
Issue 4: Inconsistent or Irreproducible Results
-
Question: My results vary significantly between replicates and experiments. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to variations in experimental conditions.
-
Precise Temperature Control: Enzyme activity is sensitive to temperature fluctuations. Use a water bath or incubator to maintain a constant and optimal temperature (e.g., 37°C) throughout the assay.[2][8]
-
Accurate Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.
-
Consistent Incubation Times: Use a timer to ensure that all reactions are incubated for the same duration, particularly for endpoint assays.
-
Thorough Mixing: Mix the reaction components thoroughly but gently upon addition of each reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an α-glucosidase assay using pNPG?
A1: The optimal pH can vary depending on the source of the α-glucosidase. However, for many commonly used α-glucosidases, such as from Saccharomyces cerevisiae, the optimal pH is typically in the range of 6.8 to 7.0.[2][3] It is crucial to consult the manufacturer's data sheet for the specific enzyme being used. The pH is critical not only for enzyme activity but also for the color development of the p-nitrophenol product, which requires a pH above 5.9 to ionize and produce a yellow color.[1]
Q2: What is the recommended temperature for the assay?
A2: A common temperature for α-glucosidase assays is 37°C.[2][8] However, the optimal temperature can vary. For example, some microbial α-glucosidases exhibit optimal activity at higher temperatures.[9][10] It is recommended to perform the assay at a consistent, controlled temperature.
Q3: How can I prepare a stable pNPG stock solution?
A3: Due to its limited aqueous solubility, it is often recommended to prepare a concentrated stock solution of pNPG in an organic solvent such as methanol or DMSO, where it is more soluble.[7] This stock can then be diluted to the final working concentration in the assay buffer immediately before use. For short-term storage, aqueous solutions can be kept at 2-8°C for a few days, but for longer-term storage, aliquoting and freezing at -20°C is advisable.
Q4: Should I use a kinetic or an endpoint assay?
A4: The choice between a kinetic and an endpoint assay depends on the experimental goal.
-
Endpoint assays measure the total amount of product formed after a fixed incubation time. They are simpler to perform and suitable for high-throughput screening.[11]
-
Kinetic assays involve continuous monitoring of the reaction over time, providing the reaction rate (velocity).[11] This method is more informative for detailed enzyme characterization and inhibition studies, as it can help to identify false positives and provide insights into the mechanism of inhibition.
Q5: What controls are necessary for a reliable pNPG assay?
A5: To ensure the validity of your results, the following controls are essential:
-
Negative Control (No Enzyme): Contains all reaction components except the enzyme. This helps to measure the non-enzymatic hydrolysis of pNPG.
-
Positive Control (No Inhibitor): Contains all reaction components, including the active enzyme, but no test compound. This represents 100% enzyme activity.
-
Sample Blank (No Enzyme, with Test Compound): Contains the buffer, substrate, and the test compound. This corrects for any absorbance of the test compound itself.[8]
-
Vehicle Control: Contains all reaction components and the solvent used to dissolve the test compound (e.g., DMSO) at the same final concentration as in the sample wells.
Data Presentation
Table 1: Effect of pH on α-Glucosidase Activity
| pH | Relative Activity (%) | Source Organism |
| 4.0 | ~60 | Aspergillus niveus |
| 4.3 | 100 | Aspergillus niger ITV-01 |
| 5.0 | ~90 | Aspergillus niveus |
| 5.5 | 100 | Recombinant from T. ethanolicus |
| 6.0 | 100 | Aspergillus niveus |
| 6.8 | 100 | Human Epididymal |
| 7.0 | ~80 | Aspergillus niveus |
| 8.0 | ~40 | Aspergillus niveus |
| 8.0 | 100 | Methanogenic/Biosulfidogenic sludge |
Note: Data is compiled from multiple sources and represents the optimal pH for different α-glucosidases.[2][9][12][13][14] The relative activity is normalized to 100% at the optimal pH for each specific enzyme.
Table 2: Effect of Temperature on α-Glucosidase Activity
| Temperature (°C) | Relative Activity (%) | Source Organism |
| 30 | ~20 | Aspergillus niveus |
| 37 | 100 | Human Epididymal |
| 40 | ~40 | Aspergillus niveus |
| 50 | ~80 | Aspergillus niveus |
| 50 | 100 | Methanogenic/Biosulfidogenic sludge |
| 60 | 100 | Aspergillus niger (mutagenized) |
| 65 | 100 | Aspergillus niveus |
| 70 | 100 | Recombinant from T. ethanolicus |
| 80 | 100 | Aspergillus niger ITV-01 |
Note: This table shows the optimal temperature for α-glucosidases from various sources.[2][9][10][12][13][14] The relative activity is normalized to 100% at the optimal temperature for each specific enzyme.
Table 3: Solubility of p-Nitrophenyl α-D-glucopyranoside (pNPG)
| Solvent/Buffer | Solubility | Notes |
| Water | 10 mg/mL | Solution may be hazy.[5][7] |
| Methanol | 20 mg/mL | Clear to very slightly hazy.[7] |
| DMSO | 55 mg/mL | Sonication may be required.[4] |
| 0.1 M Phosphate (B84403) Buffer (pH 6.8) | Lower than in water | High ionic strength can reduce solubility.[5] |
| 20 mM Phosphate Buffer (pH 6.8) | Higher than in 0.1 M phosphate buffer | Lower ionic strength improves solubility.[5] |
Experimental Protocols
Protocol 1: Standard α-Glucosidase Activity Assay (Endpoint)
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM phosphate buffer at pH 6.8.
-
Enzyme Solution: Prepare a working solution of α-glucosidase in the assay buffer to the desired concentration (e.g., 0.1 U/mL). Keep on ice.
-
Substrate Solution: Prepare a 2 mM solution of pNPG in the assay buffer. Prepare this solution fresh.
-
Stop Solution: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound (or vehicle for control) to the respective wells.
-
Add 20 µL of the enzyme solution to each well (except for the "no enzyme" blank).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculations:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample - Abs_sample_blank) / (Abs_positive_control - Abs_negative_control)] * 100
-
Protocol 2: p-Nitrophenol (pNP) Standard Curve
-
Prepare a 1 mM pNP stock solution in the assay buffer.
-
Create a series of dilutions of the pNP stock solution in the assay buffer to obtain concentrations ranging from 0 to 100 µM.
-
Add 100 µL of each standard dilution to the wells of a 96-well plate.
-
Add 100 µL of the stop solution (0.1 M Na₂CO₃) to each well.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the corresponding pNP concentrations to generate a standard curve. This curve can be used to quantify the amount of pNP produced in the enzymatic reaction.
Mandatory Visualization
Caption: Principle of the pNPG-based α-glucosidase assay.
Caption: General experimental workflow for an endpoint pNPG assay.
Caption: Troubleshooting workflow for common pNPG assay issues.
References
- 1. abcam.com [abcam.com]
- 2. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PNPG | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Production, Purification, and Characterization of α-Glucosidase from NTG-Mutagenized Aspergillus niger for Industrial Applications [mdpi.com]
- 11. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4-Nitrophenyl α-D-glucopyranoside (PNPG) Solutions
This technical support center provides guidance on the proper storage, handling, and use of 4-Nitrophenyl α-D-glucopyranoside (PNPG) solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for PNPG solid and its solutions?
A1: Both solid PNPG and its reconstituted solutions should be stored at -20°C for optimal stability.[1][2][3][4][5] It is also advised to keep the solid form in a dark, dry place with the container tightly sealed.[1]
Q2: How long are PNPG stock solutions stable?
A2: When stored at -20°C, stock solutions are stable for up to 3 months.[6] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[7] For storage at -80°C, the solution can be used within 6 months.[7]
Q3: In which solvents can I dissolve PNPG?
A3: PNPG is soluble in water, warm ethanol, and methanol.[1][8] It is also soluble in DMSO and DMF at concentrations around 10 mg/mL.[5] For use in α-glucosidase assays, a 4 mM stock solution is commonly prepared in deionized water.[9][10]
Q4: What are the primary safety precautions when handling PNPG?
A4: PNPG is classified as an irritant, causing skin, eye, and respiratory tract irritation.[11][12][13] It is essential to wear personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[14] Handle the compound in a well-ventilated area and avoid breathing the dust.[11][12] Always wash your hands thoroughly after handling.[11][12]
Q5: Why does the solution turn yellow in an α-glucosidase assay?
A5: PNPG is a chromogenic substrate. In the presence of α-glucosidase, it is hydrolyzed, releasing p-nitrophenol.[5][8][15] This product is yellow and its absorbance can be measured spectrophotometrically, typically around 405 nm, to determine enzyme activity.[5][7]
Data Presentation
Table 1: Storage and Stability of PNPG
| Form | Storage Temperature | Stability | Special Instructions |
| Solid Powder | -20°C | ≥ 4 years[5] | Keep in a dark, dry place.[1] Ensure the container is tightly sealed.[12] |
| Stock Solution | -20°C | Up to 3 months[6] | Aliquot to avoid repeated freeze-thaw cycles.[7] Protect from light.[2] |
| Stock Solution | -80°C | Up to 6 months[7] | Aliquot to avoid repeated freeze-thaw cycles.[7] |
Table 2: Solubility of PNPG
| Solvent | Concentration | Notes |
| Water | Soluble[1][3][8] | A 4 mM stock solution is common for assays.[9][10] |
| Methanol | 20 mg/mL[4][10] | Solution should be clear to very slightly hazy.[4][10] |
| Warm Ethanol | Soluble[1][8] | - |
| DMSO | 10 mg/mL[5] | - |
| DMF | 10 mg/mL[5] | - |
| PBS (pH 7.2) | 0.3 mg/mL[5] | - |
Experimental Protocols
Preparation of a 4 mM PNPG Stock Solution
-
Calculate the required mass: The molecular weight of PNPG is 301.25 g/mol .[1][9][14] To prepare a 4 mM solution, weigh out 1.205 mg of PNPG for each mL of solvent.
-
Dissolution: Add the weighed PNPG powder to the desired volume of deionized water.
-
Mixing: Vortex or sonicate briefly until the PNPG is completely dissolved.
-
Storage: Aliquot the solution into smaller, single-use volumes and store at -20°C.
Standard α-Glucosidase Activity Assay
-
Prepare Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
α-glucosidase enzyme solution (concentration depends on the specific enzyme).
-
4 mM PNPG solution (substrate).
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) to stop the reaction.[16]
-
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the components in the following order:
-
Buffer
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate/tubes at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the enzyme to equilibrate.
-
Initiate Reaction: Add the PNPG solution to each well/tube to start the enzymatic reaction.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
Stop Reaction: Add the sodium carbonate solution to stop the reaction. This will also increase the pH, leading to the full development of the yellow color of p-nitrophenol.[16]
-
Measurement: Read the absorbance of the solution at 400-405 nm using a spectrophotometer or plate reader.
-
Controls: Include a blank (no enzyme) to subtract the background absorbance from the substrate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low yellow color development | 1. Inactive Enzyme: Improper storage or handling of the α-glucosidase. 2. Incorrect Buffer/pH: The pH of the assay buffer is outside the optimal range for the enzyme. 3. Degraded PNPG Solution: The substrate solution was stored improperly or for too long. | 1. Use a fresh aliquot of the enzyme or a new batch. Verify its activity with a positive control. 2. Check the pH of your buffer and ensure it is optimal for your specific α-glucosidase. 3. Prepare a fresh PNPG solution. |
| High background absorbance in blank wells | 1. PNPG Autohydrolysis: The substrate is slowly hydrolyzing on its own, which can be accelerated by high temperatures or improper pH. 2. Contaminated Reagents: Buffer or water may be contaminated. | 1. Prepare fresh PNPG solution. Store aliquots at -20°C and protect from light. Minimize the incubation time if possible. 2. Use fresh, high-purity reagents. |
| Inconsistent or non-reproducible results | 1. Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or stopping solution. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Timing Issues: Variation in the incubation time between samples. | 1. Calibrate your pipettes. Use proper pipetting techniques. 2. Ensure your incubator or water bath maintains a stable temperature. 3. Use a multichannel pipette or a consistent workflow to minimize timing differences. |
| Precipitate forms in the solution | 1. Low Solubility: The concentration of PNPG exceeds its solubility in the chosen solvent or buffer. 2. Buffer Incompatibility: Components of the buffer may be causing precipitation. | 1. Ensure the PNPG is fully dissolved before use. You may need to gently warm the solution. Do not exceed the recommended solubility limits. 2. Check for any known incompatibilities with your buffer system. |
Visualizations
Caption: Workflow for preparing PNPG stock solutions.
Caption: Standard experimental workflow for an α-glucosidase assay using PNPG.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]
- 2. goldbio.com [goldbio.com]
- 3. rpicorp.com [rpicorp.com]
- 4. chromogenic, ≥99%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-NITROPHENYL-ALPHA-D-GLUCOPYRANOSIDE | 3767-28-0 [chemicalbook.com]
- 9. 4-Nitrophenyl a- D -glucopyranoside = 99 3767-28-0 [sigmaaldrich.com]
- 10. 4-Nitrophenyl a- D -glucopyranoside = 99 3767-28-0 [sigmaaldrich.com]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 12. 4-NITROPHENYL-ALPHA-D-GLUCOPYRANOSIDE - Safety Data Sheet [chemicalbook.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. chromogenic, ≥99%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 4-Nitrophenyl α-D-glucopyranoside vs. 4-methylumbelliferyl α-D-glucopyranoside for α-Glucosidase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of α-glucosidase activity is crucial for a wide range of applications, from fundamental enzymatic studies to high-throughput screening for potential therapeutic inhibitors. The choice of substrate for these assays is a critical determinant of sensitivity, reliability, and overall performance. This guide provides an objective comparison of two commonly used α-glucosidase substrates: 4-Nitrophenyl α-D-glucopyranoside (PNPαG) and 4-methylumbelliferyl α-D-glucopyranoside (MUGα), supported by experimental data and detailed protocols.
At their core, both PNPαG and MUGα are chromogenic and fluorogenic substrates, respectively, designed to release a detectable molecule upon enzymatic cleavage by α-glucosidase. PNPαG, a colorimetric substrate, yields p-nitrophenol, which can be quantified by measuring its absorbance.[1][2] In contrast, MUGα is a fluorogenic substrate that, upon hydrolysis, releases the highly fluorescent compound 4-methylumbelliferone (B1674119) (4-MU).[3][4] This fundamental difference in their detection methods leads to significant disparities in their performance characteristics.
Quantitative Performance Comparison
The choice between a colorimetric and a fluorogenic assay often hinges on the required sensitivity. Experimental evidence suggests that assays employing MUGα are significantly more sensitive than those using PNPαG. One study found that the method using a derivative of MUGα was 10-fold more sensitive than the commonly used α-glucosidase assay procedure with PNPαG.[5] This heightened sensitivity of fluorometric assays is a key advantage, particularly when working with low enzyme concentrations or screening for subtle inhibitory effects.[5]
| Parameter | 4-Nitrophenyl α-D-glucopyranoside (PNPαG) | 4-methylumbelliferyl α-D-glucopyranoside (MUGα) |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Detectable Product | p-Nitrophenol | 4-Methylumbelliferone (4-MU) |
| Wavelength (Detection) | ~400-405 nm[2][6] | Excitation: ~360 nm, Emission: ~440-450 nm[7][8] |
| Michaelis Constant (Km) | 2.29 mM (from Salvia mirzayanii)[9] | Not directly compared in the same study |
| Maximum Velocity (Vmax) | Not directly compared in the same study | Not directly compared in the same study |
| Relative Sensitivity | Standard | High (reported to be 10-fold higher)[5] |
Experimental Protocols
α-Glucosidase Assay using 4-Nitrophenyl α-D-glucopyranoside (PNPαG)
This protocol is based on a typical colorimetric α-glucosidase inhibition assay.[10]
Materials:
-
α-glucosidase enzyme solution (e.g., from baker's yeast)
-
4-Nitrophenyl α-D-glucopyranoside (PNPαG) solution (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (to stop the reaction)
-
Test compounds (inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 20 µL of the test compound solution and 20 µL of the α-glucosidase enzyme solution (2 U/mL). Incubate this mixture at 37°C for 5 minutes.
-
Substrate Addition: To initiate the enzymatic reaction, add 20 µL of 1 mM PNPαG solution (dissolved in phosphate buffer) to each well.
-
Reaction Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.
-
Absorbance Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction with no inhibitor and Abs_sample is the absorbance in the presence of the test compound.
α-Glucosidase Assay using 4-methylumbelliferyl α-D-glucopyranoside (MUGα)
While a direct comparative protocol was not available in the searched literature, the following is a general protocol based on the principles of fluorometric enzyme assays using MUGα.
Materials:
-
α-glucosidase enzyme solution
-
4-methylumbelliferyl α-D-glucopyranoside (MUGα) solution (substrate)
-
Citrate-phosphate buffer (pH may need optimization depending on the enzyme source)
-
Stop solution (e.g., a high pH buffer like glycine-carbonate buffer)
-
Test compounds (inhibitors)
-
Black 96-well microplate (to minimize light scatter)
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a black 96-well plate, add the test compound solution and the α-glucosidase enzyme solution. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.
-
Substrate Addition: To start the reaction, add the MUGα substrate solution to each well. The final concentration of MUGα should be optimized based on its Km value for the specific enzyme.
-
Reaction Incubation: Incubate the plate at the optimal temperature, protected from light, for a set period. The reaction time will depend on the enzyme activity and desired signal intensity.
-
Reaction Termination: Stop the reaction by adding a high pH stop solution. This also enhances the fluorescence of the liberated 4-methylumbelliferone.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission detection at around 440-450 nm.[7][8]
-
Calculation of Inhibition: The percentage of inhibition is calculated similarly to the PNPαG assay, using fluorescence intensity values instead of absorbance.
Visualizing the Assay Principles
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Enzymatic cleavage of PNPαG by α-glucosidase.
Caption: Enzymatic cleavage of MUGα by α-glucosidase.
Caption: General workflow for α-glucosidase inhibition assays.
Conclusion
Both 4-Nitrophenyl α-D-glucopyranoside and 4-methylumbelliferyl α-D-glucopyranoside are effective substrates for measuring α-glucosidase activity. The choice between them largely depends on the specific requirements of the experiment.
-
PNPαG offers a straightforward and cost-effective colorimetric assay suitable for general use and for screening potent inhibitors.
-
MUGα provides a significantly more sensitive fluorometric assay, making it the superior choice for applications requiring high sensitivity, such as detecting low levels of enzyme activity or identifying weak inhibitors.
For researchers in drug development and those studying enzyme kinetics in detail, the enhanced sensitivity of MUGα can be a distinct advantage, allowing for more precise measurements and the potential to uncover more subtle biological effects. However, for routine assays where high sensitivity is not the primary concern, the simplicity and lower cost of the PNPαG-based method make it a viable and practical option.
References
- 1. goldbio.com [goldbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Glycosynth - 4-Methylumbelliferyl alpha-D-glucopyranoside [glycosynth.co.uk]
- 5. Use of beta-maltosides (p-nitrophenyl-beta-D-maltoside, 2-chloro-4- nitrophenyl-beta-D-maltoside and 4-methylumbelliferyl-beta-D-maltoside) as substrates for the assay of neutral alpha-glucosidase from human kidney and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nipro.co.jp [nipro.co.jp]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. 4-甲基伞形酮 α- D -吡喃葡萄糖苷 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
A Comparative Guide to Chromogenic and Fluorogenic Substrates for α-Glucosidase
For Researchers, Scientists, and Drug Development Professionals
The study of α-glucosidase, an enzyme critical in carbohydrate metabolism, is paramount in various fields, including diabetes research and the study of lysosomal storage disorders like Pompe disease.[1][2] The selection of an appropriate substrate for assaying α-glucosidase activity is a crucial step in experimental design, directly impacting the sensitivity, reliability, and throughput of the assay. This guide provides a detailed comparison of the two main classes of substrates used for this purpose: chromogenic and fluorogenic substrates.
Mechanism of Action: A Tale of Two Signals
Both chromogenic and fluorogenic substrates are designed to produce a detectable signal upon enzymatic cleavage by α-glucosidase. However, the nature of this signal differs significantly between the two.
Chromogenic substrates are compounds that, upon enzymatic action, release a chromophore—a molecule that absorbs light in the visible spectrum, resulting in a colored product.[3][4] A widely used chromogenic substrate for α-glucosidase is p-nitrophenyl-α-D-glucopyranoside (pNPG).[5][6] In its intact form, pNPG is colorless. However, α-glucosidase hydrolyzes the glycosidic bond, releasing glucose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color that can be quantified by measuring its absorbance at approximately 400-405 nm.[7]
Fluorogenic substrates , on the other hand, release a fluorophore upon enzymatic cleavage. A fluorophore is a molecule that, when excited by light of a specific wavelength, emits light at a longer wavelength. This emitted light, or fluorescence, is then measured. Common fluorogenic substrates for α-glucosidase include 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) and resorufin-α-D-glucopyranoside.[1][8][9][10] When α-glucosidase cleaves these substrates, it liberates the fluorescent molecules 4-methylumbelliferone (B1674119) (4-MU) or resorufin, respectively.[2][11] The intensity of the fluorescence is proportional to the enzyme activity.
Performance Comparison: A Data-Driven Analysis
The choice between chromogenic and fluorogenic substrates often depends on the specific requirements of the experiment, such as the need for high sensitivity or the tolerance for potential interferences.
| Feature | Chromogenic Substrates (e.g., pNPG) | Fluorogenic Substrates (e.g., 4-MUG, Resorufin-α-D-glucopyranoside) |
| Sensitivity | Lower | Higher |
| Signal Detection | Absorbance (Spectrophotometry) | Fluorescence (Fluorometry) |
| Common Product | p-Nitrophenol (yellow) | 4-Methylumbelliferone (blue fluorescence), Resorufin (red fluorescence)[2] |
| Assay Endpoint | Typically requires a stop solution (e.g., sodium carbonate) to develop color and halt the reaction.[5] | Can be continuous (kinetic) or stopped. Some newer substrates like resorufin-α-D-glucopyranoside allow for continuous assays without a stop solution due to the lower pKa of the product.[1][2] |
| Interference | Less susceptible to interference from fluorescent compounds. Can be affected by colored or turbid samples.[12] | Prone to interference from fluorescent compounds in the sample. Newer substrates with longer emission wavelengths (e.g., resorufin) can help mitigate this.[1][13] |
| Cost | Generally less expensive | Typically more expensive |
| Applications | Routine enzyme activity assays, inhibitor screening. | High-throughput screening (HTS), detection of low enzyme concentrations, studies in complex biological matrices.[2] |
Quantitative Data Summary
While specific kinetic parameters can vary depending on the enzyme source and assay conditions, the following table provides a general comparison of reported values for common α-glucosidase substrates.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Excitation (nm) | Emission (nm) |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Saccharomyces cerevisiae | 0.431 - 4 | 7,768.25 - 35,740.74[12] | N/A | N/A |
| 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) | Human acid α-glucosidase | ~0.5 - 1.0 | Not consistently reported | ~360 | ~445-455[11] |
| Resorufin-α-D-glucopyranoside | Human acid α-glucosidase | 0.08 (80 µM)[13] | Not explicitly stated | ~571 | ~585-590[1][2] |
Note: The reported Km and Vmax values for pNPG with yeast α-glucosidase show significant variability across different studies, which may be attributed to different assay conditions.[12]
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible protocols are essential for obtaining reliable data. Below are standard protocols for α-glucosidase activity assays using both chromogenic and fluorogenic substrates.
Protocol 1: α-Glucosidase Assay using p-Nitrophenyl-α-D-glucopyranoside (pNPG)
This protocol is adapted from standard procedures for spectrophotometric α-glucosidase assays.
Materials:
-
α-Glucosidase enzyme solution
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 10 mM in buffer)
-
Phosphate (B84403) buffer (e.g., 67 mM, pH 6.8)
-
Sodium carbonate solution (e.g., 100 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
-
Incubator set to 37°C
Procedure:
-
Reaction Setup: In each well of a 96-well microplate, add the following:
-
50 µL of phosphate buffer
-
10 µL of α-glucosidase enzyme solution (or test compound for inhibition studies)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add 20 µL of pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Add 50 µL of sodium carbonate solution to each well to stop the enzymatic reaction and develop the yellow color.
-
Measurement: Measure the absorbance of each well at 400-405 nm using a microplate reader.
-
Data Analysis: Calculate the enzyme activity based on the amount of p-nitrophenol released, determined from a standard curve.
Protocol 2: α-Glucosidase Assay using 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG)
This protocol is a general guideline for a fluorometric α-glucosidase assay.
Materials:
-
α-Glucosidase enzyme solution
-
4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) solution (e.g., 1 mM in buffer)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0-7.5, depending on the optimal pH of the enzyme)[13]
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.5)
-
96-well black microplate (for fluorescence assays)
-
Fluorescence microplate reader (with appropriate excitation and emission filters)
-
Incubator set to 37°C
Procedure:
-
Reaction Setup: In each well of a 96-well black microplate, add the following:
-
50 µL of assay buffer
-
10 µL of α-glucosidase enzyme solution (or test compound)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add 20 µL of 4-MUG solution to each well.
-
Incubation: Incubate the plate at 37°C for a desired time. For kinetic assays, proceed directly to measurement.
-
Stop Reaction (for endpoint assays): Add 50 µL of stop solution to each well.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~445-455 nm.
-
Data Analysis: Quantify enzyme activity by comparing the fluorescence of the samples to a standard curve of 4-methylumbelliferone.
Workflow Visualization
A typical workflow for an α-glucosidase inhibition assay, applicable to both substrate types with minor modifications, is outlined below.
Conclusion
The choice between chromogenic and fluorogenic substrates for α-glucosidase assays is a critical decision that influences the quality and utility of the experimental data. Chromogenic substrates like pNPG are cost-effective and suitable for many standard applications, though they may lack the sensitivity required for certain research questions.[3][6] Fluorogenic substrates, particularly newer generations like resorufin-α-D-glucopyranoside, offer significantly higher sensitivity and are well-suited for high-throughput screening and the analysis of samples with low enzyme concentrations.[1][2] However, researchers must be mindful of potential interference from other fluorescent compounds. By carefully considering the specific needs of their experiments and the comparative data presented in this guide, researchers can select the optimal substrate to achieve their scientific goals.
References
- 1. A new resorufin-based alpha-glucosidase assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. goldbio.com [goldbio.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiv.int [oiv.int]
- 8. scientificlabs.com [scientificlabs.com]
- 9. goldbio.com [goldbio.com]
- 10. zellbio.eu [zellbio.eu]
- 11. caymanchem.com [caymanchem.com]
- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: 4-Nitrophenyl α-D-glucopyranoside versus Natural Substrates in α-Glucosidase Assays
For Researchers, Scientists, and Drug Development Professionals
In the study of carbohydrate metabolism and the development of therapeutics for conditions like diabetes, the accurate measurement of α-glucosidase activity is paramount. This guide provides a detailed comparison of the synthetic chromogenic substrate, 4-Nitrophenyl α-D-glucopyranoside (pNPG), with natural substrates such as maltose (B56501) and starch for the in vitro assay of α-glucosidase. We will delve into the performance advantages of pNPG, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate substrate for their needs.
Key Advantages of 4-Nitrophenyl α-D-glucopyranoside (pNPG)
The primary advantages of utilizing pNPG over natural substrates in α-glucosidase assays lie in its simplicity, speed, sensitivity, and specificity .
-
Direct Detection: The enzymatic cleavage of pNPG by α-glucosidase yields p-nitrophenol, a yellow-colored product that can be directly and continuously monitored spectrophotometrically.[1][2] This eliminates the need for coupled enzymatic reactions, which are often required to measure the products of natural substrate hydrolysis (e.g., glucose).
-
Enhanced Sensitivity: The direct colorimetric readout of the pNPG assay contributes to its high sensitivity. Commercially available assay kits using pNPG report a detection limit as low as 2 U/L.[3] This allows for the detection of low enzyme concentrations, which is crucial in various research and diagnostic applications.
-
Rapidity and High-Throughput Screening: The single-step nature of the pNPG assay makes it significantly faster than assays using natural substrates.[4] This efficiency is particularly advantageous for high-throughput screening (HTS) of potential α-glucosidase inhibitors in drug discovery.[3]
-
Reduced Interference: Assays with natural substrates often involve multiple steps and additional enzymes, increasing the potential for interference from other components in the sample. The straightforward nature of the pNPG assay minimizes these risks.
While natural substrates provide a more physiologically relevant context, the operational advantages of pNPG make it an invaluable tool for routine enzyme activity measurements and inhibitor screening.
Quantitative Data Comparison
The following table summarizes the kinetic parameters of α-glucosidase from Saccharomyces cerevisiae for pNPG and the natural substrate, maltose. It is important to note that kinetic parameters can vary depending on the enzyme source and assay conditions.
| Parameter | 4-Nitrophenyl α-D-glucopyranoside (pNPG) | Maltose (Natural Substrate) | Starch (Natural Substrate) |
| Km (Michaelis Constant) | 0.431 - 4.604 mM | ~20 - 35 mM | Varies significantly with starch type and preparation |
| Vmax (Maximum Velocity) | Varies with enzyme concentration and purity | Varies with enzyme concentration and purity | Varies with enzyme concentration and purity |
| Assay Principle | Direct colorimetric measurement of p-nitrophenol at 405 nm | Coupled enzymatic assay to measure glucose production | Multi-step enzymatic hydrolysis followed by glucose measurement |
| Limit of Detection | As low as 2 U/L | Generally higher due to multi-step nature of the assay | Generally higher and more variable |
| Assay Time | ~20-30 minutes | > 60 minutes | > 60 minutes |
| Workflow Complexity | Simple, single-step reaction | Complex, multi-step with additional enzymes | Very complex, requires gelatinization and multiple enzymatic steps |
Experimental Protocols
Key Experiment 1: α-Glucosidase Activity Assay using 4-Nitrophenyl α-D-glucopyranoside (pNPG)
This protocol describes a typical colorimetric assay for determining α-glucosidase activity.
Materials:
-
α-Glucosidase enzyme solution
-
4-Nitrophenyl α-D-glucopyranoside (pNPG) solution (e.g., 5 mM)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well microplate, add 50 µL of phosphate buffer.
-
Add Enzyme: Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Add 50 µL of sodium carbonate solution to each well to stop the reaction.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the α-glucosidase activity.
Key Experiment 2: α-Glucosidase Activity Assay using Maltose (Natural Substrate)
This protocol outlines a coupled enzymatic assay to determine α-glucosidase activity with maltose as the substrate.
Materials:
-
α-Glucosidase enzyme solution
-
Maltose solution (e.g., 20% w/v)
-
Sodium acetate (B1210297) buffer (e.g., 100 mM, pH 6.0)
-
Glucose oxidase-peroxidase (GOPOD) reagent
-
96-well microplate
-
Microplate reader
-
Water bath
Procedure:
-
Enzymatic Hydrolysis of Maltose:
-
In a microtube, mix 50 µL of the α-glucosidase enzyme solution with 50 µL of the maltose solution in sodium acetate buffer.
-
Incubate the mixture in a water bath at 37°C for 30-60 minutes.
-
Stop the reaction by heating the mixture at 100°C for 10 minutes.
-
Centrifuge the tube to pellet any precipitate.
-
-
Glucose Quantification:
-
Transfer a 20 µL aliquot of the supernatant from the previous step to a new well in a 96-well microplate.
-
Add 200 µL of GOPOD reagent to the well.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 510 nm. The amount of glucose produced is proportional to the α-glucosidase activity.
-
Visualizing the Workflow
The following diagrams illustrate the stark difference in complexity between the experimental workflows for pNPG and natural substrates.
Caption: A streamlined, single-step workflow for the pNPG-based α-glucosidase assay.
Caption: A multi-step workflow for the natural substrate-based α-glucosidase assay.
Enzymatic Reaction Pathway
The fundamental difference in the assays stems from the nature of the reaction products.
Caption: Enzymatic cleavage of pNPG yields a directly measurable colored product.
References
- 1. P-nitrophenyl glucopyranoside: Significance and symbolism [wisdomlib.org]
- 2. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
4-Nitrophenyl α-D-glucopyranoside versus ONPG for glycosidase assays
A Comprehensive Guide to Chromogenic Substrates for Glycosidase Assays: 4-Nitrophenyl α-D-glucopyranoside vs. ONPG
For researchers, scientists, and drug development professionals engaged in the study of glycosidase enzymes, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. This guide provides an objective comparison of two widely used chromogenic substrates: 4-Nitrophenyl α-D-glucopyranoside (PNPG) for α-glucosidase assays and o-Nitrophenyl-β-D-galactopyranoside (ONPG) for β-galactosidase assays. We will delve into their performance, supported by experimental data, and provide detailed protocols for their use.
Introduction to Chromogenic Glycosidase Assays
Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their activity is crucial in various biological processes, and their malfunction is implicated in several diseases. Assaying the activity of these enzymes is fundamental in basic research and drug discovery. Chromogenic substrates like PNPG and ONPG are invaluable tools for this purpose. These molecules are colorless but, upon enzymatic cleavage, release a colored product, nitrophenol, which can be easily quantified using a spectrophotometer.
The core principle of these assays is straightforward: the rate of color formation is directly proportional to the enzyme's activity. 4-Nitrophenyl α-D-glucopyranoside is a specific substrate for α-glucosidase, while ONPG is tailored for β-galactosidase.[1][2]
Performance Comparison: PNPG vs. ONPG
The choice between these substrates is dictated by the target enzyme. However, understanding their individual performance characteristics is crucial for experimental design and data interpretation.
| Parameter | 4-Nitrophenyl α-D-glucopyranoside (for α-Glucosidase) | o-Nitrophenyl-β-D-galactopyranoside (ONPG) (for β-Galactosidase) |
| Enzyme Specificity | α-Glucosidase[1][3] | β-Galactosidase[2] |
| Product of Hydrolysis | p-nitrophenol (yellow)[1][4] | o-nitrophenol (yellow)[2] |
| Detection Wavelength | 400-405 nm[1][4] | 405-420 nm[2] |
| Optimal pH | 6.0 - 7.0[5] | ~7.3[6] |
| Optimal Temperature | 37°C[4] | 37°C[7] |
Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are critical indicators of enzyme-substrate affinity and catalytic efficiency. Lower Km values suggest a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |
| 4-Nitrophenyl α-D-glucopyranoside | Saccharomyces cerevisiae | 0.73[5] | Not specified |
| 4-Nitrophenyl α-D-glucopyranoside | Not specified | 0.22[8] | 44.44[8] |
| 4-Nitrophenyl α-D-glucopyranoside | Trichoderma reesei (β-glucosidase) | 0.19[9] | 29.67[9] |
| ONPG | Not specified | 0.24[10] | Not specified |
Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.
Experimental Protocols
Detailed and consistent protocols are essential for reliable results. Below are standardized methodologies for α-glucosidase and β-galactosidase assays using PNPG and ONPG, respectively.
Protocol 1: α-Glucosidase Activity Assay using PNPG
This protocol is designed for the determination of α-glucosidase activity, often used in screening for enzyme inhibitors.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
4-Nitrophenyl α-D-glucopyranoside (PNPG)
-
0.1 M Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M or 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve α-glucosidase in phosphate buffer to the desired concentration (e.g., 0.1 U/mL).
-
Dissolve PNPG in phosphate buffer to a concentration of 1 mM.
-
Prepare the stop solution (sodium carbonate).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
For inhibitor screening, pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes) at 37°C.
-
-
Initiate Reaction:
-
Add 50 µL of the PNPG solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[11]
-
-
Stop Reaction:
-
Add 50 µL of sodium carbonate solution to each well to stop the enzymatic reaction.
-
-
Measurement:
-
Calculations:
-
The enzyme activity is proportional to the absorbance reading after subtracting the blank. For inhibition assays, the percentage of inhibition can be calculated relative to a control without the inhibitor.
-
Protocol 2: β-Galactosidase Reporter Gene Assay using ONPG
This protocol is commonly used to measure the activity of β-galactosidase as a reporter for gene expression.
Materials:
-
Cell lysate from transfected cells
-
ONPG solution
-
Assay Buffer (e.g., 2X Assay Buffer containing ONPG)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Lyse the transfected cells using a suitable lysis buffer to release the β-galactosidase enzyme.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Assay Setup:
-
Add a specific volume of the cell lysate (e.g., 50 µL) to the wells of a 96-well plate.[7] Include a lysate from non-transfected cells as a negative control.
-
-
Initiate Reaction:
-
Add an equal volume of the Assay Buffer containing ONPG to each well.[7]
-
-
Incubation:
-
Incubate the plate at 37°C for a period ranging from 30 minutes to several hours, or until a yellow color develops.[7]
-
-
Stop Reaction:
-
Add a volume of the Stop Solution to each well to terminate the reaction.[7]
-
-
Measurement:
-
Data Analysis:
-
The level of β-galactosidase activity, and thus gene expression, is determined by the absorbance values.
-
Visualizing the Assay Principles and Workflows
To further clarify the processes described, the following diagrams illustrate the enzymatic reactions and a typical experimental workflow.
Caption: Enzymatic hydrolysis of PNPG and ONPG.
Caption: Workflow of a β-galactosidase reporter gene assay.
Conclusion
Both 4-Nitrophenyl α-D-glucopyranoside and ONPG are robust and reliable chromogenic substrates for their respective glycosidase enzymes. Their use in simple, colorimetric assays allows for high-throughput screening and quantitative analysis of enzyme activity. The choice of substrate is fundamentally determined by the enzyme under investigation—α-glucosidase for PNPG and β-galactosidase for ONPG. By understanding their specific characteristics and employing standardized protocols as outlined in this guide, researchers can ensure the generation of high-quality, reproducible data in their studies of glycosidase function and inhibition.
References
- 1. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nipro.co.jp [nipro.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. boneandcancer.org [boneandcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. protocols.io [protocols.io]
A Comparative Guide to the Validation of the α-Glucosidase Inhibition Assay Using 4-Nitrophenyl α-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the widely used α-glucosidase inhibition assay utilizing 4-Nitrophenyl α-D-glucopyranoside (pNPG) as a chromogenic substrate. We will delve into the validation parameters of this assay, present a detailed experimental protocol, and compare its performance with alternative methods. This information is intended to assist researchers in making informed decisions for their drug discovery and development endeavors, particularly in the context of type 2 diabetes.
Introduction to α-Glucosidase and Its Inhibition
α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. The inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively reduce postprandial hyperglycemia, a major contributor to the complications associated with diabetes.[1][2][3]
The pNPG-based assay is a popular method for screening potential α-glucosidase inhibitors due to its simplicity, reliability, and suitability for high-throughput screening. This colorimetric assay relies on the enzymatic cleavage of the colorless substrate pNPG to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[4]
Experimental Protocol: α-Glucosidase Inhibition Assay using pNPG
This section details a standard protocol for determining the α-glucosidase inhibitory activity of a test compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
4-Nitrophenyl α-D-glucopyranoside (pNPG)
-
Test compounds and a positive control (e.g., Acarbose)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the well is typically around 0.55 U/mL.[5]
-
Prepare a stock solution of pNPG in phosphate buffer. The final concentration in the well is often around 111.5 µM.[5]
-
Dissolve test compounds and the positive control (Acarbose) in DMSO to create stock solutions, and then dilute to desired concentrations with phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add a specific volume of the test compound solution or positive control to the wells of a 96-well microplate.
-
Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 17.5-30 minutes).[5][6]
-
Stop the reaction by adding a sodium carbonate solution to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of the yellow p-nitrophenol produced at 405 nm using a microplate reader.[6]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control reaction (containing all reagents except the test compound).
-
Abs_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme's activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Validation of the pNPG-Based α-Glucosidase Inhibition Assay
Method validation is crucial to ensure the reliability and accuracy of experimental data. Key validation parameters for the pNPG-based α-glucosidase inhibition assay are summarized below.
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Precision (RSD) | < 2% | [5] |
| Accuracy (% Error) | < 3% | [5] |
| Limit of Detection (LOD) | Dependent on experimental conditions | |
| Limit of Quantitation (LOQ) | Dependent on experimental conditions |
Comparison with Alternative Methods
While the pNPG-based assay is widely used, other methods for assessing α-glucosidase inhibition exist. The most common alternative is the glucose oxidase assay . This method measures the amount of glucose produced from the breakdown of a natural substrate (like sucrose (B13894) or maltose) by α-glucosidase. The glucose is then quantified using a glucose oxidase-peroxidase coupled reaction.
| Feature | pNPG-Based Assay | Glucose Oxidase Assay |
| Principle | Colorimetric; measures p-nitrophenol | Colorimetric or Fluorometric; measures glucose |
| Substrate | Artificial (pNPG) | Natural (e.g., sucrose, maltose) |
| Advantages | Simple, high-throughput, sensitive | More physiologically relevant substrate |
| Disadvantages | Artificial substrate may not reflect in vivo activity | Can be more complex, potential for interference |
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of α-glucosidase inhibition, the following diagrams have been generated using Graphviz.
Conclusion
The α-glucosidase inhibition assay using pNPG as a substrate is a robust and well-validated method for identifying potential inhibitors of this key enzyme. Its simplicity and adaptability to high-throughput screening make it an invaluable tool in the early stages of drug discovery for type 2 diabetes. While alternative methods using natural substrates exist and may offer greater physiological relevance, the pNPG assay remains a cornerstone of α-glucosidase research due to its practicality and reliability. Researchers should carefully consider the specific needs of their study when selecting the most appropriate assay.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insulin Resistance: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 4-Nitrophenyl α-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the chromogenic substrate 4-Nitrophenyl α-D-glucopyranoside (pNPG) with various enzymes. While primarily utilized for the assay of α-glucosidase activity, pNPG can be hydrolyzed by other glycoside hydrolases. Understanding this cross-reactivity is crucial for the accurate interpretation of experimental results and for the specific screening of enzyme inhibitors. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to illustrate reaction pathways and workflows.
Data Presentation: Enzyme-Substrate Kinetics
The following table summarizes the kinetic parameters of various enzymes with 4-Nitrophenyl α-D-glucopyranoside. This quantitative data allows for a direct comparison of the substrate's performance with different enzymes.
| Enzyme | Source Organism/Tissue | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| α-Glucosidase (ntMGAM) | Human | 12.1 ± 1.0 | N/A | 17 ± 1 | 1.4 ± 0.1 | [1](--INVALID-LINK--) |
| α-Glucosidase (ntSI) | Human | 1.3 ± 0.1 | N/A | 17 ± 1 | 13 ± 1 | [1](--INVALID-LINK--) |
| α-Glucosidase | Aspergillus niger | 1.2 | 14.7 | 12.1 | 10.1 | [2](--INVALID-LINK--) |
| Maltase | Brewer's Yeast | 0.43 | 1.9 | 1.5 | 3.5 | [2](--INVALID-LINK--) |
| Isomaltase | Baker's Yeast | 1.1 | 1.1 | 0.9 | 0.8 | [2](--INVALID-LINK--) |
| Oligo-1,6-glucosidase | Bacillus thermoglucosidius | 0.24 | N/A | 233 | 970.8 | [3](--INVALID-LINK--) |
| Sucrase | Honey Bee (Apis mellifera) | - | - | - | - | [4](--INVALID-LINK--) |
| Glucansucrases | Leuconostoc mesenteroides | - | - | - | - | (--INVALID-LINK--) |
N/A: Data not available in the cited literature. Kinetic parameters for Honey Bee Sucrase and Glucansucrases with pNPG were not quantitatively reported in the reviewed sources, though hydrolysis was confirmed.
Experimental Protocols
A detailed methodology for assessing the cross-reactivity of an enzyme with 4-Nitrophenyl α-D-glucopyranoside is provided below. This protocol is based on standard α-glucosidase assays and can be adapted for other enzymes.
Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme for the substrate pNPG.
Materials:
-
Test Enzyme (e.g., Sucrase, Isomaltase, Glucoamylase)
-
4-Nitrophenyl α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 6.8)
-
Sodium Carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
Microplate reader or Spectrophotometer
-
96-well microplates or cuvettes
-
Incubator set to the optimal temperature for the test enzyme (e.g., 37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of pNPG in the phosphate buffer. A typical starting concentration is 10 mM.
-
Prepare a series of dilutions of the pNPG stock solution in the same buffer to achieve a range of final substrate concentrations for the assay (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
Prepare a solution of the test enzyme in the phosphate buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add 50 µL of the appropriate phosphate buffer.
-
Add 50 µL of the enzyme solution to each well, except for the blank wells which will receive 50 µL of buffer instead.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding 100 µL of the various concentrations of the pNPG substrate solution to the wells.
-
Incubate the reaction mixture at the optimal temperature for a fixed period (e.g., 10, 15, or 20 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well. The addition of the basic solution will also develop the yellow color of the p-nitrophenol product.
-
-
Data Collection:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) from the absorbance of the test samples.
-
-
Data Analysis:
-
Calculate the concentration of the p-nitrophenol produced using a standard curve of known p-nitrophenol concentrations or by using the molar extinction coefficient of p-nitrophenol (18.3 mM⁻¹cm⁻¹ at 400 nm, which is close to 405 nm).
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot (1/V₀ vs 1/[S]) can be used for a linear estimation of these parameters.
-
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key aspects of the enzymatic reaction and experimental workflow.
Caption: Enzymatic hydrolysis of pNPG.
Caption: Workflow for cross-reactivity assay.
Conclusion
4-Nitrophenyl α-D-glucopyranoside is a versatile substrate that, while primarily used for α-glucosidase assays, exhibits cross-reactivity with a range of other glycosidases, including sucrase, isomaltase, and glucoamylase. The degree of this cross-reactivity, as indicated by the kinetic parameters, varies significantly between different enzymes and their sources. Researchers and drug development professionals should be mindful of this promiscuity when using pNPG in screening assays for enzyme inhibitors or when characterizing enzyme activity from complex biological samples. The provided experimental protocol offers a standardized approach to quantify this cross-reactivity, enabling more accurate and reliable data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Classification of some alpha-glucosidases and alpha-xylosidases on the basis of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AID 1416317 - Inhibition of alpha-glucosidase (unknown origin) using p-nitrophenyl alpha-D-glucopyranoside as substrate preincubated for 15 mins followed by substrate addition measured after 30 mins by spectrophotometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Substrates for α-Glucosidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
The chromogenic substrate 4-Nitrophenyl α-D-glucopyranoside (pNPG) is a widely used and cost-effective tool for the determination of α-glucosidase activity.[1] However, the landscape of enzymatic assays is evolving, with a growing demand for substrates offering higher sensitivity, improved physiological relevance, and suitability for high-throughput screening (HTS). This guide provides a comprehensive comparison of alternative substrates to pNPG, supported by experimental data and detailed protocols to aid researchers in selecting the optimal substrate for their specific needs.
Performance Comparison of α-Glucosidase Substrates
The choice of substrate significantly impacts the sensitivity, reliability, and throughput of an α-glucosidase assay. Below is a comparative summary of pNPG and its alternatives.
| Substrate Type | Substrate Name | Detection Method | Advantages | Disadvantages |
| Chromogenic | 4-Nitrophenyl α-D-glucopyranoside (pNPG) | Colorimetric (405 nm) | Inexpensive, reliable, and widely used.[1] | Lower sensitivity compared to fluorescent substrates, potential for interference from colored compounds. |
| 2-Hydroxy-4-nitrophenyl α-D-glucopyranoside | Colorimetric | Limited commercial availability and characterization data. | ||
| 5-Bromo-4-chloro-3-indolyl-α-D-glucopyranoside (X-α-Glc) | Colorimetric (precipitate) | Useful for histochemical staining. | Not ideal for quantitative solution-based assays. | |
| Fluorogenic | 4-Methylumbelliferyl α-D-glucopyranoside (4-MU-α-Glc) | Fluorometric (Ex/Em: ~360/450 nm) | High sensitivity, suitable for HTS.[2][3] | pH-dependent fluorescence, potential for autofluorescence interference from test compounds.[3] |
| Resorufin α-D-glucopyranoside | Fluorometric (Ex/Em: ~570/590 nm) | Red-shifted fluorescence minimizes interference, continuous assay possible without a stop solution.[4][5][6] | Higher cost compared to pNPG. | |
| Natural | Maltose (B56501) | Coupled-enzyme assay (e.g., glucose oxidase/peroxidase) | Physiologically relevant.[7][8][9] | Indirect detection, more complex assay setup, potential for interference with coupled enzymes.[10] |
| Amylopectin (B1267705) | Coupled-enzyme assay (e.g., glucose oxidase/peroxidase) | Physiologically relevant, mimics in vivo starch digestion.[11] | Indirect detection, complex substrate, may not be suitable for all α-glucosidases.[11] |
Quantitative Data Summary
The following table summarizes the available kinetic parameters for various α-glucosidase substrates. It is important to note that these values were obtained from different studies and under varying experimental conditions (e.g., enzyme source, pH, temperature). Therefore, they should be considered as a relative guide rather than a direct comparison.
| Substrate | Enzyme Source | Km | Vmax | Reference |
| 4-Nitrophenyl α-D-glucopyranoside (pNPG) | Saccharomyces cerevisiae | 0.431 mM | 7,768.25 µmol·min⁻¹·mg⁻¹ | [12] |
| 4-Nitrophenyl α-D-glucopyranoside (pNPG) | Saccharomyces cerevisiae | 3.5 mM | 35,740.74 µmol·min⁻¹·mg⁻¹ | [12] |
| 4-Nitrophenyl α-D-glucopyranoside (PNPG) | Yeast | 0.73 mM | - | [13] |
| Resorufin α-D-glucopyranoside | Human acid α-glucosidase (GAA) | 166 ± 20.6 µM | 16.5 ± 0.708 pmol/min | [4] |
| Maltose | Yeast | 1.3 mM | - | [13] |
| Maltose | Aspergillus niger | - | - | [14] |
Signaling Pathway and Experimental Workflow
Role of α-Glucosidase in Carbohydrate Digestion
α-Glucosidase plays a crucial role in the final step of carbohydrate digestion, breaking down oligosaccharides and disaccharides into glucose, which is then absorbed into the bloodstream. Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia.
Caption: Role of α-Glucosidase in Carbohydrate Digestion.
General Workflow for α-Glucosidase Inhibitor Screening
The following diagram illustrates a typical workflow for screening potential α-glucosidase inhibitors, a common application in drug discovery.
Caption: General Workflow for α-Glucosidase Inhibitor Screening.
Experimental Protocols
α-Glucosidase Activity Assay using 4-Nitrophenyl α-D-glucopyranoside (pNPG)
This protocol is adapted from common colorimetric methods for determining α-glucosidase activity.[15][16][17]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
4-Nitrophenyl α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of pNPG in phosphate buffer.
-
In a 96-well plate, add a specific volume of the enzyme solution to each well.
-
To initiate the reaction, add the pNPG solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Na₂CO₃ solution.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
The enzyme activity is proportional to the amount of p-nitrophenol released.
α-Glucosidase Activity Assay using 4-Methylumbelliferyl α-D-glucopyranoside (4-MU-α-Glc)
This fluorometric assay offers higher sensitivity and is suitable for HTS applications.[2][3][18][19]
Materials:
-
α-Glucosidase
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MU-α-Glc)
-
Assay buffer (e.g., acetate (B1210297) buffer, pH 4.0-5.0 for acid α-glucosidase)
-
Stop solution (e.g., high pH buffer like glycine-carbonate buffer, pH 10.7)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare a stock solution of 4-MU-α-Glc in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer.
-
Add the enzyme solution to the wells of a black microplate.
-
Start the reaction by adding the 4-MU-α-Glc solution.
-
Incubate at the desired temperature for a specific time.
-
Terminate the reaction by adding the stop solution to raise the pH and maximize the fluorescence of the liberated 4-methylumbelliferone.
-
Measure the fluorescence intensity.
α-Glucosidase Activity Assay using Resorufin α-D-glucopyranoside
This assay provides the advantage of a red-shifted fluorescent signal, which reduces interference from autofluorescent compounds.[4][5][6]
Materials:
-
α-Glucosidase
-
Resorufin α-D-glucopyranoside
-
Assay buffer (e.g., pH 4.0-7.5, depending on the enzyme)
-
Stop solution (optional, as the assay can be continuous)
-
96-well or 384-well black microplate
-
Fluorescence microplate reader (Excitation: ~570 nm, Emission: ~590 nm)
Procedure:
-
Prepare a stock solution of Resorufin α-D-glucopyranoside.
-
Add the enzyme solution to the microplate wells.
-
Initiate the reaction by adding the substrate solution.
-
The reaction can be monitored kinetically in real-time by measuring the increase in fluorescence.
-
Alternatively, for endpoint assays, the reaction can be stopped (e.g., by adding a denaturing agent), and the final fluorescence is measured.
α-Glucosidase Activity Assay using Natural Substrates (e.g., Maltose)
This method is physiologically more relevant but requires a coupled-enzyme system to detect the product (glucose).[7][8][9][20]
Materials:
-
α-Glucosidase
-
Maltose
-
Assay buffer
-
Glucose oxidase/peroxidase (GOPOD) reagent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at a wavelength specific to the GOPOD reaction product (e.g., 510 nm).
Procedure:
-
Prepare a solution of maltose in the assay buffer.
-
Add the enzyme solution to the microplate wells.
-
Start the α-glucosidase reaction by adding the maltose solution.
-
Incubate for a defined period to allow the production of glucose.
-
Stop the α-glucosidase reaction (e.g., by heat inactivation).
-
Add the GOPOD reagent to the wells.
-
Incubate to allow the colorimetric reaction to develop.
-
Measure the absorbance to quantify the amount of glucose produced.
Conclusion
While pNPG remains a staple substrate for α-glucosidase assays due to its simplicity and low cost, a variety of alternative substrates offer significant advantages for specific applications. Fluorogenic substrates like 4-MU-α-Glc and Resorufin α-D-glucopyranoside provide enhanced sensitivity crucial for HTS and inhibitor screening. Natural substrates such as maltose and amylopectin offer greater physiological relevance, which is particularly important for studies aiming to mimic in vivo conditions. The selection of an appropriate substrate should be guided by the specific research question, the required sensitivity, the available instrumentation, and budgetary considerations. The detailed protocols provided in this guide serve as a starting point for researchers to develop and optimize their α-glucosidase assays using these alternative substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new resorufin-based alpha-glucosidase assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aafco.org [aafco.org]
- 8. libios.fr [libios.fr]
- 9. mdpi.com [mdpi.com]
- 10. Soil maltase activity by a glucose oxidase–perioxidase system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 13. nipro.co.jp [nipro.co.jp]
- 14. Classification of some alpha-glucosidases and alpha-xylosidases on the basis of substrate specificity [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. zellbio.eu [zellbio.eu]
- 19. 4-Methylumbelliferyl alpha-D-galactopyranoside | AAT Bioquest [aatbio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to α-Glucosidase Substrates: A Comparative Analysis of Kinetic Parameters
For researchers and professionals in drug development and metabolic disease research, understanding the kinetic properties of α-glucosidase with various substrates is fundamental. This guide provides an objective comparison of the enzymatic performance of α-glucosidase with common substrates, supported by experimental data and detailed protocols.
Comparative Kinetic Data of α-Glucosidase Substrates
The efficiency and affinity of α-glucosidase for different substrates can be quantitatively compared using the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km is an inverse measure of the enzyme's affinity for a substrate; a lower Km value indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following table summarizes the kinetic parameters of Saccharomyces cerevisiae α-glucosidase for three common substrates: p-nitrophenyl-α-D-glucopyranoside (pNPG), maltose (B56501), and sucrose (B13894). The data is compiled from a comparative study to ensure consistency in experimental conditions.
| Substrate | Km (mM) | Vmax (μmol/min/mg) | Catalytic Efficiency (kcat/Km) |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | 0.45 | 0.00175 | 0.3356 s⁻¹/mM |
| Maltose | 5.4 | - | - |
| Sucrose | 6.7 | - | - |
Note: Vmax and catalytic efficiency data for maltose and sucrose from a directly comparable study were not available. The provided data for pNPG is from a study on Saccharomyces cerevisiae α-glucosidase.[1] Km values for maltose and sucrose are from a study on honeybee α-glucosidase II and are provided for comparative affinity assessment.[2] It is important to note that direct comparison of Vmax across different studies can be misleading due to variations in enzyme purity and assay conditions.
Visualizing the Role of α-Glucosidase in Carbohydrate Digestion
α-Glucosidase plays a crucial role in the final steps of carbohydrate digestion. The following diagram illustrates the breakdown of complex carbohydrates into absorbable monosaccharides.
Caption: Pathway of carbohydrate digestion mediated by α-amylase and α-glucosidase.
Experimental Protocol for Determining Kinetic Parameters of α-Glucosidase
This section provides a detailed methodology for determining the kinetic parameters (Km and Vmax) of α-glucosidase using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Pipettes and tips
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in sodium phosphate buffer. The final concentration in the assay should be optimized to ensure a linear reaction rate over the desired time course (e.g., 0.1 U/mL).[3]
-
Prepare a series of pNPG solutions of varying concentrations (e.g., 0.25, 0.5, 1, 2.5, 5, 10 mM) in sodium phosphate buffer.
-
Prepare the stop solution (0.1 M Na₂CO₃).
-
-
Enzyme Assay:
-
To each well of a 96-well microplate, add 50 μL of sodium phosphate buffer.
-
Add 25 μL of each pNPG concentration to respective wells in triplicate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 μL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 μL of 0.1 M Na₂CO₃ solution to each well. The addition of sodium carbonate will raise the pH, stopping the enzymatic reaction and maximizing the absorbance of the product, p-nitrophenol.[3]
-
-
Data Collection:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Prepare a blank for each substrate concentration containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration. This is typically determined by measuring the change in absorbance over time and converting it to the concentration of product formed using a standard curve for p-nitrophenol.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
To determine Km and Vmax, the data can be fitted to the Michaelis-Menten equation. A common method is to use a Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]). The x-intercept of the line is -1/Km, and the y-intercept is 1/Vmax.[1]
-
Experimental Workflow
The following diagram illustrates the workflow for determining the kinetic parameters of α-glucosidase.
Caption: Workflow for the determination of α-glucosidase kinetic parameters.
References
- 1. Structural Analysis of a New Saccharomyces cerevisiae α-glucosidase Homology Model and Identification of Potential Inhibitor Enzyme Docking Sites — Journal of Young Investigators [jyi.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
Justifying the Use of 4-Nitrophenyl α-D-glucopyranoside in a New Study: A Comparative Guide
For Immediate Release
In the pursuit of novel α-glucosidase inhibitors for therapeutic applications, particularly in the management of type 2 diabetes, the selection of an appropriate substrate for enzyme activity assays is a critical decision. This guide provides a comprehensive comparison of 4-Nitrophenyl α-D-glucopyranoside (pNPG), a widely used chromogenic substrate, with common alternatives. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to justify the selection of pNPG for new studies, while also presenting other methodologies for contexts where they may be more suitable.
Executive Summary
4-Nitrophenyl α-D-glucopyranoside (pNPG) remains a robust and cost-effective choice for routine α-glucosidase activity screening. Its primary advantages lie in the simplicity of the colorimetric assay, which does not require specialized equipment, and its stability. While fluorogenic substrates offer higher sensitivity, and natural substrates provide greater biological relevance, the straightforward protocol and clear data interpretation associated with pNPG make it an excellent tool for initial high-throughput screening and kinetic analysis of inhibitors.
Performance Comparison of α-Glucosidase Substrates
The selection of a substrate for an α-glucosidase assay is a trade-off between sensitivity, biological relevance, and practicality. The following table summarizes the key performance indicators for pNPG and its main alternatives. It is important to note that kinetic parameters can vary significantly based on the enzyme source and experimental conditions.
| Substrate Type | Example | Principle | Detection Method | Typical Km (mM) | Advantages | Disadvantages |
| Chromogenic | 4-Nitrophenyl α-D-glucopyranoside (pNPG) | Enzymatic cleavage releases 4-nitrophenol, a yellow chromophore.[1][2] | Spectrophotometry (Absorbance at ~405 nm)[1] | 0.431 - 4.0[3] | Simple, cost-effective, stable, suitable for high-throughput screening.[4] | Lower sensitivity compared to fluorogenic substrates, potential for interference from colored compounds. |
| Fluorogenic | 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) | Enzymatic cleavage releases the fluorescent 4-methylumbelliferone. | Fluorometry (Excitation ~360 nm, Emission ~445 nm) | Not widely reported for α-glucosidase, but generally lower than chromogenic substrates. | High sensitivity (2 to 5-fold increase over chromogenic methods in some assays), wider dynamic range. | Higher cost, requires a fluorometer, potential for quenching by sample components. |
| Natural | Maltose (B56501), Sucrose | α-glucosidase releases glucose, which is then measured in a coupled enzyme assay.[5] | Spectrophotometry or electrochemical detection of glucose.[5] | 1.0 - 5.0 (for Maltose)[6] | High biological relevance, useful for studying inhibitors that target natural substrate binding. | More complex multi-step assay, potential for interference from sample glucose, may be less sensitive.[5] |
Experimental Protocols
Detailed methodologies for α-glucosidase activity assays using each substrate type are provided below. These protocols are generalized and may require optimization for specific enzymes and experimental conditions.
Protocol 1: α-Glucosidase Assay using pNPG (Chromogenic)
This protocol is adapted from standard procedures for measuring α-glucosidase activity.[4][7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
4-Nitrophenyl α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 5 mM solution of pNPG in phosphate buffer.
-
Prepare the α-glucosidase solution in phosphate buffer to the desired concentration.
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the test inhibitor solution (or buffer for control).
-
Add 25 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 2: α-Glucosidase Assay using 4-MUG (Fluorogenic)
This protocol is based on the principles of fluorogenic enzyme assays.
Materials:
-
α-Glucosidase
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG)
-
Citrate-phosphate buffer (pH 6.0)
-
Glycine-NaOH buffer (pH 10.4) for stopping the reaction
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a 1 mM solution of 4-MUG in citrate-phosphate buffer.
-
Prepare the α-glucosidase solution in citrate-phosphate buffer.
-
In a 96-well black microplate, add 50 µL of citrate-phosphate buffer.
-
Add 25 µL of the test inhibitor solution (or buffer for control).
-
Add 25 µL of the α-glucosidase solution and incubate at 37°C for 10 minutes.
-
Start the reaction by adding 50 µL of the 4-MUG solution.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of glycine-NaOH buffer.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 445 nm.
-
Calculate the percentage of inhibition as described in Protocol 1, using fluorescence readings instead of absorbance.
Protocol 3: α-Glucosidase Assay using Maltose (Natural Substrate with Coupled Assay)
This protocol involves a two-step enzymatic reaction to quantify glucose production.[8]
Materials:
-
α-Glucosidase
-
Maltose
-
Sodium acetate (B1210297) buffer (100 mM, pH 6.0)
-
Glucose oxidase/peroxidase (GOPOD) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 20% (w/v) maltose solution in sodium acetate buffer.
-
Prepare the α-glucosidase solution in sodium acetate buffer.
-
In a microcentrifuge tube, combine 50 µL of the α-glucosidase solution with 50 µL of the test inhibitor (or buffer for control) and incubate at 37°C for 10 minutes.
-
Add 100 µL of the maltose solution to start the reaction and incubate at 37°C for 30 minutes.
-
Stop the α-glucosidase reaction by heating at 100°C for 10 minutes.
-
Centrifuge the tubes to pellet any precipitate.
-
In a new 96-well plate, transfer 20 µL of the supernatant from each tube.
-
Add 200 µL of GOPOD reagent to each well and incubate at 37°C for 20 minutes.
-
Measure the absorbance at 510 nm.
-
A standard curve of glucose should be prepared to determine the amount of glucose produced.
-
Calculate the percentage of inhibition based on the amount of glucose generated in the control and sample reactions.
Justification for Using 4-Nitrophenyl α-D-glucopyranoside
For many research applications, particularly in the initial stages of drug discovery and for establishing the kinetic parameters of enzyme inhibition, 4-Nitrophenyl α-D-glucopyranoside is a highly justifiable choice.
-
Simplicity and Accessibility: The pNPG assay is technically straightforward and relies on basic laboratory equipment (a spectrophotometer), making it accessible to a wide range of researchers.
-
Cost-Effectiveness: pNPG and the associated reagents are generally more affordable than fluorogenic substrates and the enzymes required for coupled assays with natural substrates. This is a significant advantage for high-throughput screening of large compound libraries.
-
Robustness and Reproducibility: The direct nature of the colorimetric assay, with a simple stop solution, leads to reliable and reproducible results.[4] The stability of pNPG in solution is also a practical advantage.
-
Sufficient Sensitivity for Most Screening Purposes: While not as sensitive as fluorogenic assays, the pNPG method typically provides adequate sensitivity for identifying and characterizing potent α-glucosidase inhibitors.
Visualization of Methodologies
To further clarify the experimental workflows, the following diagrams illustrate the key steps in each assay type.
Caption: Workflow for the α-glucosidase assay using the chromogenic substrate pNPG.
Caption: Workflow for the α-glucosidase assay using the fluorogenic substrate 4-MUG.
Caption: Workflow for the α-glucosidase assay using a natural substrate (maltose) with a coupled detection method.
Conclusion
While fluorogenic and natural substrate-based assays have their distinct advantages in terms of sensitivity and biological context, respectively, the use of 4-Nitrophenyl α-D-glucopyranoside is well-justified for a new study focused on the discovery and characterization of α-glucosidase inhibitors. Its practicality, affordability, and the robustness of the assay provide a solid foundation for generating reliable and comparable data, which can later be supplemented with more complex assays for promising lead compounds.
References
- 1. assaygenie.com [assaygenie.com]
- 2. goldbio.com [goldbio.com]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Maltase from an Early-Diverged Non-Conventional Yeast Blastobotrys adeninivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classification of some alpha-glucosidases and alpha-xylosidases on the basis of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. deltagen.com.au [deltagen.com.au]
Safety Operating Guide
Proper Disposal of 4-Nitrophenyl α-D-glucopyranoside: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Nitrophenyl α-D-glucopyranoside, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling 4-Nitrophenyl α-D-glucopyranoside for disposal, it is crucial to wear appropriate personal protective equipment (PPE) to prevent skin contact, eye contact, and inhalation of dust.[1]
Required Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If dust is generated, a dust mask (e.g., N95) is recommended. | To avoid inhalation of dust.[1] |
Hazard Identification
4-Nitrophenyl α-D-glucopyranoside is classified with the following hazards according to the Globally Harmonized System (GHS):
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |
Due to these hazards, 4-Nitrophenyl α-D-glucopyranoside must be managed as hazardous chemical waste.[1][3] Do not dispose of this compound down the drain or in regular trash .[3]
Step-by-Step Disposal Procedures
The following diagram outlines the decision-making process for the proper disposal of 4-Nitrophenyl α-D-glucopyranoside and associated waste.
Unused or Surplus Solid 4-Nitrophenyl α-D-glucopyranoside
-
Waste Collection : Collect all solid waste material in a clearly labeled, sealed, and chemically compatible hazardous waste container.[3]
-
Labeling : The container label should include the full chemical name, "4-Nitrophenyl α-D-glucopyranoside," and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").
-
Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[3][4]
Contaminated Labware and Debris
-
Segregation : Place all disposable labware (e.g., gloves, weighing paper, pipette tips, absorbent pads) contaminated with 4-Nitrophenyl α-D-glucopyranoside into a designated hazardous waste container.[3]
-
Decontamination : For non-disposable items, decontaminate the area or equipment using a suitable solvent followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[3]
-
Disposal : The container with contaminated debris should be managed as hazardous solid waste and collected for disposal by a licensed contractor.
Aqueous Solutions Containing 4-Nitrophenyl α-D-glucopyranoside
-
Collection : Collect all aqueous solutions containing this chemical into a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling : Label the container as "Hazardous Aqueous Waste: Contains 4-Nitrophenyl α-D-glucopyranoside."
-
Storage and Disposal : Store and dispose of the liquid waste container following the same procedure as for solid waste. Do not mix with other waste streams unless compatibility is confirmed.
Empty Containers
-
Initial Cleaning : Ensure that all visible product has been removed from the container.
-
Triple Rinsing : To render the container non-hazardous, triple rinse it with a suitable solvent, such as water.[4]
-
Rinsate Collection : Each rinse should be collected and managed as hazardous liquid waste.[4]
-
Final Disposal : Once thoroughly rinsed, the clean container can be disposed of in the appropriate recycling or general waste stream, in accordance with your facility's guidelines.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[3]
-
Containment : Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[3]
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
Illustrative Experimental Protocol for Chemical Deactivation
For laboratories equipped to handle chemical transformations of hazardous waste, reducing the nitro group can be a strategy to decrease the compound's hazard. The following is an illustrative protocol based on methods for similar compounds and should only be performed by trained chemists in a controlled laboratory setting.[3]
Objective: To reduce the nitrophenyl group to a less hazardous aminophenyl group.
Materials:
-
4-Nitrophenyl α-D-glucopyranoside waste
-
Ethanol (B145695) or Methanol
-
Sodium Borohydride (B1222165) (NaBH₄)
-
Dilute Acetic Acid or Ammonium (B1175870) Chloride solution
-
Ice bath
-
Stir plate and stir bar
-
Appropriate reaction vessel
Procedure:
-
In a well-ventilated fume hood, dissolve the 4-Nitrophenyl α-D-glucopyranoside waste in a suitable solvent like ethanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly and portion-wise, add a reducing agent such as sodium borohydride to the stirring solution.
-
Monitor the reaction for completion (e.g., by TLC).
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a weak acid (e.g., dilute acetic acid or ammonium chloride solution).
-
The resulting mixture should then be collected, labeled appropriately, and disposed of as hazardous waste, though the primary hazard of the nitro compound has been mitigated.[3]
References
Personal protective equipment for handling 4-Nitrophenyl a-D-glucopyranoside
This guide provides crucial safety and logistical information for the handling and disposal of 4-Nitrophenyl α-D-glucopyranoside, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
4-Nitrophenyl α-D-glucopyranoside is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to proper PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times when handling the chemical to protect against dust particles. |
| Hand Protection | Nitrile rubber gloves | Provides excellent chemical resistance.[2] Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | Should be fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator with a particulate filter (e.g., P1) | Necessary when handling the solid compound outside of a fume hood or in situations where dust formation is likely.[3] |
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure and prevent contamination. Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the compound.[1]
Operational Steps:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing: Carefully weigh the required amount of 4-Nitrophenyl α-D-glucopyranoside in a fume hood to minimize inhalation of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Handling: Use appropriate lab equipment (e.g., spatulas, glassware) for all transfers. Avoid direct contact with the chemical.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean all contaminated surfaces.
Below is a diagram illustrating the standard workflow for handling 4-Nitrophenyl α-D-glucopyranoside.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

